4-Ethoxy-2-methylphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-ethoxy-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-3-13-8-4-5-9(10(11)12)7(2)6-8/h4-6,11-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEQXBKSJCOKJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584410 | |
| Record name | (4-Ethoxy-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313545-31-2 | |
| Record name | (4-Ethoxy-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethoxy-2-methylphenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Ethoxy-2-methylphenylboronic acid physical properties
An In-depth Technical Guide to the Physical Properties and Synthetic Utility of 4-Ethoxy-2-methylphenylboronic Acid
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a key organoboron intermediate in modern organic synthesis. The document details its core physical and chemical properties, spectroscopic characteristics, reactivity profile, and essential safety protocols. Designed for professionals in research and development, this guide consolidates critical data to support the effective and safe application of this versatile reagent in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.
Introduction and Strategic Overview
This compound (CAS No. 313545-31-2) is a substituted arylboronic acid that has emerged as a valuable building block in synthetic chemistry. Its unique trifunctional structure—featuring a boronic acid moiety, an activating ethoxy group, and a sterically influencing methyl group—makes it a highly effective coupling partner in palladium-catalyzed cross-coupling reactions.
The primary utility of this compound lies in its application in the Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation. This reaction's tolerance of a wide range of functional groups and its relatively mild conditions have cemented its importance in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. This compound allows for the strategic introduction of a substituted phenyl ring, a common scaffold in biologically active compounds and functional materials.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 313545-31-2 | [1] |
| Molecular Formula | C₉H₁₃BO₃ | [1] |
| Molecular Weight | 180.01 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 168 °C | [1] |
| Purity | ≥95% (typically assessed by titration) | [1] |
| Synonyms | 4-Ethoxy-2-methylbenzeneboronic acid | [1] |
| Storage Conditions | Store at 2–8 °C, keep container tightly closed | [2][3] |
Structural and Spectroscopic Analysis
A thorough understanding of the compound's structure is essential for predicting its reactivity and for quality control. While specific, dedicated spectra for this compound are not publicly cataloged, its spectroscopic profile can be reliably predicted based on its constituent functional groups and data from analogous structures.
Predicted ¹H NMR Spectral Data
The proton nuclear magnetic resonance (¹H NMR) spectrum is a primary tool for structural verification. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are as follows:
-
Aromatic Protons (Ar-H): The three protons on the phenyl ring will appear in the aromatic region, typically between δ 6.7–7.8 ppm . Due to the substitution pattern, they will likely present as a complex multiplet or as distinct doublets and singlets.
-
Ethoxy Methylene Protons (-O-CH₂-CH₃): These protons are adjacent to an oxygen atom and will appear as a quartet around δ 4.0 ppm .
-
Ethoxy Methyl Protons (-O-CH₂-CH₃): These protons will be a triplet at approximately δ 1.4 ppm .
-
Aryl Methyl Protons (Ar-CH₃): The methyl group attached directly to the aromatic ring will be a singlet around δ 2.3–2.5 ppm .[4]
-
Boronic Acid Protons (-B(OH)₂): This signal is often broad and can be exchangeable with water in the solvent. It may appear over a wide range, typically δ 4.5–6.0 ppm , or may not be observed.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton:
-
Aromatic Carbons (Ar-C): Six distinct signals are expected in the range of δ 110–160 ppm . The carbon attached to the boron atom (C-B) may show a broad signal or be difficult to observe. The carbon attached to the ethoxy group (C-O) will be significantly downfield.
-
Ethoxy Methylene Carbon (-O-CH₂-CH₃): Expected around δ 63 ppm .
-
Aryl Methyl Carbon (Ar-CH₃): Expected around δ 21 ppm .
-
Ethoxy Methyl Carbon (-O-CH₂-CH₃): Expected around δ 15 ppm .[5][6]
Reactivity Profile and Synthetic Utility
The synthetic power of this compound is most prominently demonstrated in the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction forms a C-C bond between the aryl group of the boronic acid and an organic halide (or triflate).[7] The reaction is valued for its mild conditions and functional group tolerance, making it a preferred method in complex molecule synthesis.[7]
The reaction proceeds via a well-established catalytic cycle involving three main steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner.[8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a step that is typically facilitated by a base.[9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative workflow. Causality: The choice of base, solvent, and palladium source is critical and depends on the specific substrates. The base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation. The solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) must solubilize both organic and inorganic reagents.
-
Inert Atmosphere Setup: Assemble a reaction flask with a condenser and magnetic stirrer. Purge the system with an inert gas (Argon or Nitrogen). This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: To the flask, add this compound (1.2 eq.), the aryl halide (1.0 eq.), and the base (2.0–3.0 eq.).
-
Solvent and Catalyst Addition: Add the degassed solvent system. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%).
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 80–100 °C) and monitor the reaction progress using TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The following information is based on data for structurally similar arylboronic acids.
Hazard Identification and Personal Protective Equipment (PPE)
Arylboronic acids are generally classified with the following hazards. A substance-specific Safety Data Sheet (SDS) should always be consulted.
| Hazard Category | GHS Classification | Recommended PPE |
| Skin Contact | H315: Causes skin irritation | Nitrile gloves, lab coat |
| Eye Contact | H319: Causes serious eye irritation | Safety goggles or face shield |
| Inhalation | H335: May cause respiratory irritation | Use in a chemical fume hood |
Safe Handling and Storage Protocol
A systematic approach to handling minimizes exposure and maintains compound integrity.
-
Engineering Controls: Always handle the solid powder in a well-ventilated chemical fume hood to prevent inhalation of dust.[10] Ensure an eyewash station and safety shower are readily accessible.[2]
-
Personal Protective Equipment: Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Dispensing: Avoid creating dust when weighing and transferring the material. Use a spatula and weigh into a container within the fume hood.
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.
-
Storage: Keep the container tightly closed and store in a cool, dry place, preferably refrigerated at 2–8 °C as recommended.[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Caption: Logical workflow for the safe handling of chemical reagents.
Conclusion
This compound is a high-value synthetic intermediate with well-defined physical properties and a robust reactivity profile. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a reliable method for constructing complex molecular architectures. By adhering to the technical specifications and safety protocols outlined in this guide, researchers can effectively leverage this reagent to advance projects in drug discovery, materials science, and beyond.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. byjus.com [byjus.com]
- 8. youtube.com [youtube.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. aksci.com [aksci.com]
An In-Depth Technical Guide to the Synthesis of 4-Ethoxy-2-methylphenylboronic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-ethoxy-2-methylphenylboronic acid, a key building block in modern organic synthesis, particularly in the realm of pharmaceutical and materials science research. The document delves into the strategic considerations for its preparation, focusing on the highly efficient directed ortho-lithiation-borylation pathway. A detailed, step-by-step experimental protocol is presented, accompanied by a thorough discussion of the underlying chemical principles, safety precautions, and characterization methods. This guide is intended for researchers, scientists, and professionals in drug development seeking a practical and in-depth understanding of the synthesis of this valuable organoboron compound.
Introduction: The Significance of this compound
This compound, with the chemical formula C₉H₁₃BO₃, is a versatile bifunctional molecule that has gained considerable attention in organic synthesis. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. The unique substitution pattern of this compound, featuring an ethoxy and a methyl group on the phenyl ring, makes it a valuable synthon for introducing this specific moiety into larger molecular frameworks. This is of particular interest in drug discovery, where the modulation of electronic and steric properties of a molecule is crucial for optimizing its biological activity.
Strategic Approach to Synthesis: The Directed ortho-Lithiation-Borylation Pathway
Several synthetic routes can be envisioned for the preparation of arylboronic acids. Among these, the directed ortho-lithiation-borylation strategy stands out for its high regioselectivity and efficiency, especially for substituted arenes. This approach leverages the ability of certain functional groups, known as directing metalation groups (DMGs), to guide the deprotonation of an adjacent aromatic C-H bond by a strong organolithium base.
In the case of this compound, the ethoxy group on the starting material, 3-ethoxytoluene, serves as an effective DMG. The lone pairs of electrons on the oxygen atom of the ethoxy group coordinate to the lithium ion of the organolithium reagent (e.g., n-butyllithium), bringing the base in close proximity to the ortho-protons. This proximity effect significantly enhances the kinetic acidity of the C-H bond at the C2 position, leading to selective deprotonation at this site over other potentially acidic protons in the molecule.[1][2][3][4][5] The subsequent reaction of the resulting aryllithium intermediate with an electrophilic boron source, such as triisopropyl borate, followed by acidic work-up, yields the desired this compound.
The overall synthetic transformation is depicted in the workflow diagram below:
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purity | Supplier |
| 3-Ethoxytoluene | 136.19 | 5.00 g | 36.7 | >98% | Commercially Available |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 16.2 mL | 40.4 | - | Commercially Available |
| Triisopropyl borate | 188.08 | 9.4 mL | 40.4 | >98% | Commercially Available |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - | >99.8% | Commercially Available |
| Hydrochloric acid (2 M) | 36.46 | ~50 mL | - | - | Commercially Available |
| Diethyl ether | 74.12 | 200 mL | - | - | Commercially Available |
| Hexane | 86.18 | 100 mL | - | - | Commercially Available |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - | Commercially Available |
Reaction Setup and Procedure
Safety Precaution: This procedure involves the use of pyrophoric (n-butyllithium) and moisture-sensitive reagents. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using flame-dried glassware and standard Schlenk line techniques. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reaction Vessel Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
Initial Setup: The flask is charged with anhydrous tetrahydrofuran (80 mL) and 3-ethoxytoluene (5.00 g, 36.7 mmol). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (2.5 M solution in hexanes, 16.2 mL, 40.4 mmol) is added dropwise to the stirred solution via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 2 hours.
-
Borylation: Triisopropyl borate (9.4 mL, 40.4 mmol) is added dropwise to the reaction mixture at -78 °C over 15 minutes. The reaction is allowed to stir at -78 °C for 1 hour and then slowly warmed to room temperature overnight.
-
Quenching and Work-up: The reaction is quenched by the slow addition of 2 M hydrochloric acid (~50 mL) at 0 °C until the aqueous layer is acidic (pH ~1-2). The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield a crude solid. The crude product is purified by recrystallization from a mixture of hexane and ethyl acetate to afford this compound as a white solid.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 2H, B(OH)₂), 7.75 (d, J = 8.4 Hz, 1H), 6.80 (dd, J = 8.4, 2.4 Hz, 1H), 6.75 (d, J = 2.4 Hz, 1H), 4.08 (q, J = 7.0 Hz, 2H), 2.55 (s, 3H), 1.45 (t, J = 7.0 Hz, 3H).
-
¹³C NMR (100 MHz, CDCl₃): δ 160.5, 143.8, 137.2, 122.1, 114.9, 113.8, 63.5, 22.8, 14.8.
-
Melting Point: Literature values are typically in the range of 163-168 °C.
Mechanistic Insights and Rationale
The success of the directed ortho-lithiation-borylation hinges on a deep understanding of the underlying reaction mechanism.
Caption: Mechanism of directed ortho-lithiation-borylation.
The ethoxy group acts as a Lewis base, coordinating with the Lewis acidic lithium atom of n-butyllithium. This brings the butyl anion into close proximity to the ortho C-H bond, facilitating its abstraction. The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of triisopropyl borate, forming a tetracoordinate boronate "ate" complex. Subsequent acidic work-up hydrolyzes the boronic ester to furnish the final this compound.
Safety and Handling Considerations
The synthesis of this compound involves several hazardous chemicals that require careful handling:
-
n-Butyllithium: A pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It should only be handled under an inert atmosphere by trained personnel.[6]
-
Triisopropyl borate: A flammable liquid and irritant.
-
Tetrahydrofuran (THF): A flammable liquid that can form explosive peroxides upon prolonged exposure to air and light. Anhydrous THF should be used, and it should be tested for peroxides before use.
-
Hydrochloric Acid: A corrosive acid.
-
Arylboronic Acids: While generally stable, some boronic acids can be irritating to the skin, eyes, and respiratory tract. Appropriate PPE should be worn when handling the final product.
All waste materials should be disposed of in accordance with institutional and local regulations.
Conclusion
The directed ortho-lithiation-borylation of 3-ethoxytoluene provides a reliable and high-yielding route to this compound. This technical guide has outlined a detailed and practical protocol for its synthesis, grounded in a solid understanding of the reaction mechanism and safety considerations. The availability of this key building block through the described methodology facilitates its application in diverse areas of chemical research, particularly in the development of novel pharmaceuticals and advanced materials where precise molecular architecture is paramount.
References
A Senior Application Scientist's In-depth Technical Guide to 4-Ethoxy-2-methylphenylboronic acid
Abstract
This technical guide provides a comprehensive overview of 4-Ethoxy-2-methylphenylboronic acid (CAS No. 313545-31-2), a versatile reagent in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, and critical applications, with a strong emphasis on its role in Suzuki-Miyaura cross-coupling reactions. The guide offers detailed, field-proven experimental protocols, explains the underlying chemical principles, and presents data in a clear, accessible format to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of Substituted Phenylboronic Acids
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the way medicinal chemists and material scientists approach the synthesis of complex molecules. Among these, the Suzuki-Miyaura reaction stands out for its functional group tolerance, mild reaction conditions, and high yields.[1][2] This reaction forges carbon-carbon bonds between organoboronic acids and organic halides.[3]
This compound is a key building block within this chemical space. Its specific substitution pattern—an activating ethoxy group para to the boronic acid and a sterically influential methyl group ortho to it—imparts unique reactivity and structural characteristics to the resulting biaryl products. These products are often core scaffolds in pharmacologically active compounds, agrochemicals, and advanced materials.[4][5] This guide will serve as a practical resource for harnessing the full potential of this valuable reagent.
Physicochemical & Safety Profile
A thorough understanding of a reagent's properties is the foundation of its effective and safe use.
Table 1: Key Properties of this compound
| Property | Value |
| CAS Number | 313545-31-2 |
| Molecular Formula | C9H13BO3 |
| Molecular Weight | 180.01 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 168 °C (lit.) |
| Solubility | Soluble in many common organic solvents (e.g., Methanol, THF, Dioxane). Insoluble in water. |
(Data sourced from various chemical suppliers and databases such as Chem-Impex and ChemicalBook).[4][6]
Safety & Handling: Organoboronic acids, including this compound, are generally considered irritants.[7] It is imperative to handle this compound in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles compliant with ANSI Z87.1 standards, chemical-resistant gloves, and a lab coat.[7][8] Avoid inhalation of dust and prevent contact with skin and eyes.[9] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes.[9] For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Synthesis and Purification: A Validated Approach
The synthesis of arylboronic acids is a well-established process in organic chemistry. A common and reliable method involves the reaction of an aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.
Synthetic Workflow
Caption: Synthesis workflow for this compound.
Step-by-Step Experimental Protocol
Materials:
-
1-Bromo-4-ethoxy-2-methylbenzene (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate (1.5 eq)
-
2 M Hydrochloric acid (aqueous)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Acetone/Hexane (for recrystallization)
Procedure:
-
Apparatus: Under a nitrogen atmosphere, equip a flame-dried, three-necked round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer.
-
Grignard Initiation: Add magnesium turnings to the flask. Add a solution of 1-bromo-4-ethoxy-2-methylbenzene in anhydrous THF to the dropping funnel. Add a small portion of the bromide solution to the magnesium and, if necessary, a single crystal of iodine to initiate the reaction.
-
Grignard Formation: Once the reaction begins (indicated by gentle bubbling and disappearance of the iodine color), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After completion, stir for an additional hour at room temperature.
-
Boration: In a separate flame-dried flask, cool a solution of triisopropyl borate in anhydrous THF to -78 °C.
-
Quenching: Slowly transfer the prepared Grignard reagent into the cold borate solution via cannula, maintaining the -78 °C temperature to control the exotherm.
-
Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding 2 M HCl and stir vigorously.
-
Workup: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic fractions, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Recrystallize the resulting crude solid from a suitable solvent system like acetone/hexane to yield the pure this compound.
Application in Suzuki-Miyaura Cross-Coupling: A Case Study
The primary utility of this compound is its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds.[4][10]
General Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[1][3]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar) is transferred to the palladium center, displacing the halide.[3][12]
-
Reductive Elimination: The two organic groups (R¹ and Ar) are eliminated from the palladium complex, forming the new carbon-carbon bond of the final product and regenerating the Pd(0) catalyst.[1][3]
Protocol: Coupling with 4-Iodoanisole
This protocol provides a reliable method for the synthesis of a biaryl ether, a common structural motif in medicinal chemistry.
Materials:
-
4-Iodoanisole (1.0 eq)
-
This compound (1.5 eq)
-
Palladium on carbon (Pd/C, 10 wt. %, 1.4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a microwave-safe vial, combine 4-iodoanisole, this compound, Pd/C, and potassium carbonate.[13]
-
Solvent Addition: Add DMF to the vial.[13]
-
Reaction: Seal the vial and heat the mixture in a microwave reactor for a specified time (e.g., 30-90 minutes) at a set temperature.[13] Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
Rationale for Choices:
-
Catalyst (Pd/C): A heterogeneous catalyst that is easy to handle and remove by filtration, simplifying purification.[13]
-
Base (K₂CO₃): A common, effective, and moderately strong base sufficient to facilitate the transmetalation step.[13]
-
Solvent (DMF): A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.[13]
-
Microwave Heating: Often significantly reduces reaction times compared to conventional heating.[14]
Conclusion and Future Outlook
This compound is a valuable and versatile building block in synthetic chemistry. Its utility in constructing complex biaryl structures via the robust and reliable Suzuki-Miyaura coupling reaction makes it a key tool for researchers in drug discovery, agrochemical development, and materials science.[4][5] This guide provides the essential technical information and practical protocols to enable scientists to effectively and safely incorporate this reagent into their synthetic strategies, fostering innovation and accelerating the development of novel chemical entities.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem-fan.com [chem-fan.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-METHOXY-2-METHYLPHENYLBORONIC ACID CAS#: 208399-66-0 [m.chemicalbook.com]
- 7. fishersci.pt [fishersci.pt]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. fishersci.com [fishersci.com]
- 10. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 14. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of 4-Ethoxy-2-methylphenylboronic Acid: A Technical Guide for Researchers
Introduction
4-Ethoxy-2-methylphenylboronic acid (CAS No. 313545-31-2) is a versatile organoboron compound increasingly utilized as a key building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Its unique substitution pattern offers steric and electronic properties that are of significant interest to researchers in medicinal chemistry and materials science for the synthesis of complex molecules.[1] This guide provides an in-depth technical overview of the spectroscopic methodologies required to confirm the identity, purity, and structure of this compound.
As a Senior Application Scientist, it is understood that robust and reliable analytical data is the bedrock of reproducible research. Therefore, this document does not merely present data; it elucidates the rationale behind the acquisition and interpretation of spectroscopic information, ensuring a thorough understanding for researchers, scientists, and drug development professionals.
Molecular Structure and Properties
A foundational understanding of the molecular structure is paramount for the interpretation of its spectroscopic data.
-
Molecular Formula: C₉H₁₃BO₃[1]
-
Appearance: White to off-white crystalline powder[1]
-
Melting Point: 168 °C[1]
The structure comprises a benzene ring substituted with a boronic acid group [-B(OH)₂], an ethoxy group (-OCH₂CH₃), and a methyl group (-CH₃). The relative positions of these substituents (1-borono, 2-methyl, 4-ethoxy) are critical to its reactivity and are the primary features to be confirmed by spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: Predicted Analysis
While a definitive, published spectrum for this specific molecule is not widely available, we can predict the expected proton NMR spectrum with a high degree of confidence based on its structure. The spectrum is anticipated to be complex due to the substituted aromatic ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 - 7.3 | Doublet | 1H | Ar-H (ortho to -B(OH)₂) | The aromatic proton adjacent to the electron-withdrawing boronic acid group is expected to be deshielded and appear downfield. |
| ~6.8 - 6.6 | Doublet of Doublets | 1H | Ar-H (meta to -B(OH)₂) | This proton will be influenced by both the ortho methyl group and the para ethoxy group, leading to a more complex splitting pattern. |
| ~6.6 - 6.5 | Doublet | 1H | Ar-H (ortho to -OCH₂CH₃) | The electron-donating nature of the ethoxy group will shield this proton, shifting it upfield. |
| ~4.8 - 5.5 | Broad Singlet | 2H | B(OH)₂ | The protons of the boronic acid hydroxyl groups are exchangeable and typically appear as a broad signal. |
| ~4.0 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethoxy group are split by the adjacent methyl protons. |
| ~2.4 | Singlet | 3H | Ar-CH₃ | The methyl group attached to the aromatic ring will appear as a singlet. |
| ~1.4 | Triplet | 3H | -OCH₂CH₃ | The terminal methyl protons of the ethoxy group are split by the adjacent methylene protons. |
¹³C NMR Spectroscopy: Predicted Analysis
Proton-decoupled ¹³C NMR provides information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~160 | Ar-C-O | The aromatic carbon attached to the electronegative oxygen of the ethoxy group will be significantly deshielded. |
| ~140 | Ar-C-CH₃ | The carbon bearing the methyl group. |
| ~135 | Ar-C-H | Aromatic methine carbon. |
| ~130 (broad) | Ar-C-B(OH)₂ | The carbon attached to the boron atom often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus. |
| ~115 | Ar-C-H | Aromatic methine carbons shielded by the ethoxy group. |
| ~112 | Ar-C-H | Aromatic methine carbons shielded by the ethoxy group. |
| ~63 | -OCH₂CH₃ | The methylene carbon of the ethoxy group. |
| ~22 | Ar-CH₃ | The methyl carbon attached to the aromatic ring. |
| ~15 | -OCH₂CH₃ | The terminal methyl carbon of the ethoxy group. |
Experimental Protocol for NMR Spectroscopy
A self-validating protocol is crucial for obtaining high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for boronic acids due to its ability to dissolve the compound and minimize the exchange of the B(OH)₂ protons with residual water.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.
-
-
¹H NMR Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans are typically sufficient.
-
Referencing: Use the residual solvent peak as an internal standard (e.g., DMSO-d₆ at δ ~2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse program.
-
Number of Scans: Due to the low natural abundance of ¹³C, 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.
-
Referencing: Use the solvent peak as an internal standard (e.g., DMSO-d₆ at δ ~39.52 ppm).
-
References
Navigating the Labyrinth of Solubility: A Technical Guide to 4-Ethoxy-2-methylphenylboronic Acid for the Modern Researcher
Abstract
4-Ethoxy-2-methylphenylboronic acid stands as a pivotal reagent in contemporary organic synthesis, particularly in the realm of Suzuki-Miyaura cross-coupling reactions which are fundamental to the creation of novel pharmaceuticals and advanced materials.[1] However, its effective application is intrinsically linked to a comprehensive understanding of its solubility in various organic solvents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the solubility characteristics of this compound, addressing the inherent complexities and offering a robust framework for its practical application. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes data from analogous boronic acids, outlines detailed experimental protocols for solubility determination, and explores the key physicochemical factors that govern its dissolution.
Introduction: The Duality of Boronic Acids
Boronic acids are a fascinating class of compounds, serving as versatile building blocks in synthetic chemistry.[2] Their utility, however, is often tempered by their unique and sometimes challenging physicochemical properties. This compound, a white to off-white crystalline powder with a melting point of 168 °C, is no exception.[1][3] A primary challenge in defining the solubility of boronic acids lies in their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[4][5] This equilibrium between the acid and its anhydride is influenced by factors such as solvent and the nature of substituents on the aryl ring, leading to variability in commercially available samples and complicating the acquisition of reproducible solubility data.[4] In fact, this compound is often supplied with the specification that it "contains varying amounts of Anhydride".
Physicochemical Properties at a Glance
A foundational understanding of the key physicochemical properties of this compound is essential for predicting its behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃BO₃ | [1] |
| Molecular Weight | 180.01 g/mol | [1] |
| Melting Point | 168 °C | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Storage Conditions | 2 - 8 °C | [1] |
Deconstructing Solubility: Theoretical and Practical Considerations
The solubility of a boronic acid is a multifactorial phenomenon. The interplay of solute-solvent interactions, dictated by polarity, hydrogen bonding capabilities, and the specific substituents on the phenyl ring, governs the extent of dissolution.
The Influence of Solvent Polarity
Generally, the solubility of phenylboronic acids correlates positively with the polarity of the solvent.[4] Based on studies of phenylboronic acid, a close structural analog, we can anticipate the following trends for this compound:
-
High Solubility: Ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone) are expected to be effective solvents for this compound.[4][6]
-
Moderate Solubility: Chloroform is likely to exhibit moderate solvating power.[4][6]
-
Low Solubility: Nonpolar hydrocarbon solvents (e.g., hexanes, methylcyclohexane) are anticipated to be poor solvents for this compound.[4][6][7]
The Role of Substituents
The ethoxy and methyl groups on the phenyl ring of the title compound influence its solubility profile. The introduction of an isobutoxy group to the phenylboronic acid ring, for example, has been shown to generally increase solubility in most organic solvents.[5][8] This suggests that the ethoxy group in this compound may enhance its solubility in organic media compared to the parent phenylboronic acid.
The Boroxine Conundrum: A Practical Hurdle
As previously mentioned, the equilibrium between the boronic acid and its boroxine anhydride presents a significant challenge for obtaining consistent solubility data.[4] The presence of the less soluble trimeric boroxine species can lead to an underestimation of the true solubility of the monomeric acid.[9] Researchers should be cognizant of this equilibrium when preparing solutions and interpreting solubility data.
A Robust Protocol for Experimental Solubility Determination: The Dynamic Method
Given the absence of extensive published quantitative data for this compound, a reliable experimental protocol is paramount. The dynamic method, which involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating, is a well-established and dependable technique for determining the solubility of boronic acids.[5][10]
Experimental Workflow
Caption: Dynamic Method Workflow for Solubility Determination.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound and the chosen organic solvent into a jacketed glass vessel to create a biphasic sample of known composition.
-
-
Heating and Stirring:
-
The vessel is connected to a circulating bath to allow for precise temperature control.
-
The sample is heated at a slow, constant rate (e.g., 0.1-0.5 °C/min) while being vigorously stirred to ensure thermal equilibrium.[10]
-
-
Turbidity Measurement:
-
The turbidity of the solution is continuously monitored. This can be done visually or, for greater accuracy, by using a luminance probe or observing the scattering of a laser beam passing through the solution.[10]
-
-
Determination of Dissolution Temperature:
-
The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[10]
-
-
Data Collection:
-
Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve, which plots solubility as a function of temperature.
-
Enhancing Aqueous Solubility: The Role of Diols
While this guide primarily focuses on organic solvents, it is pertinent to mention a key strategy for enhancing the aqueous solubility of boronic acids. Boronic acids can form reversible boronate esters with diols, such as mannitol.[9] This complexation can lead to a significant increase in aqueous solubility, an effect attributed to the lowering of the pKa of the boronic acid.[9] This principle is crucial in the formulation of boronic acid-containing pharmaceuticals.
Conclusion: Empowering the Researcher
A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a critical prerequisite for its successful application in research and development. While the inherent complexities of boronic acid chemistry, particularly the acid-boroxine equilibrium, necessitate a nuanced approach, this guide provides a robust framework for navigating these challenges. By leveraging the principles of solvent polarity and substituent effects, and by employing rigorous experimental methodologies such as the dynamic method, researchers can confidently determine the solubility of this compound in their solvent systems of interest. This knowledge will undoubtedly pave the way for more efficient reaction optimization, streamlined purification processes, and the accelerated development of innovative chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 3. This compound CAS#: 313545-31-2 [chemicalbook.com]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [kuscholarworks.ku.edu]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 4-Ethoxy-2-methylphenylboronic Acid: A Key Building Block in Modern Drug Discovery
Foreword: The Enduring Utility of Phenylboronic Acids in Synthetic Chemistry
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the way chemists approach the synthesis of complex organic molecules. Among these, the Suzuki-Miyaura coupling has emerged as a particularly powerful and versatile tool for the formation of carbon-carbon bonds. Central to the success of this reaction is the use of organoboron compounds, with arylboronic acids standing out for their stability, ease of handling, and broad functional group tolerance.[1][2] This guide delves into the key structural features and applications of a specific, highly functionalized member of this class: 4-Ethoxy-2-methylphenylboronic acid. Its unique substitution pattern offers steric and electronic properties that are of significant interest to researchers, scientists, and drug development professionals. This document aims to provide a comprehensive technical overview, from its fundamental molecular structure to its practical applications in the synthesis of biologically active compounds.
Molecular Structure and Physicochemical Properties
This compound (CAS No: 313545-31-2) is a white to off-white crystalline solid with the molecular formula C₉H₁₃BO₃ and a molecular weight of 180.01 g/mol .[3] It typically has a melting point in the range of 163-168 °C.[4]
| Property | Value | Source(s) |
| CAS Number | 313545-31-2 | [3] |
| Molecular Formula | C₉H₁₃BO₃ | [3] |
| Molecular Weight | 180.01 g/mol | [3] |
| Melting Point | 163-168 °C | [4] |
| Appearance | White to off-white crystalline powder | [3] |
| Predicted pKa | 9.06 ± 0.58 | [4] |
The core of its structure is a benzene ring substituted with three key functional groups: a boronic acid [-B(OH)₂], an ethoxy [-OCH₂CH₃] group, and a methyl [-CH₃] group. The spatial arrangement of these substituents dictates the molecule's reactivity and utility in organic synthesis.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-Ethoxy-2-methylphenylboronic acid
Introduction: The Strategic Importance of Substituted Biaryls and the Suzuki-Miyaura Coupling
The construction of carbon-carbon (C-C) bonds is a fundamental pursuit in organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Among the myriad of reactions developed for this purpose, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan.[1][2][3] First reported by Akira Suzuki in 1979, this reaction facilitates the formation of C-C bonds by coupling an organoboron species (typically a boronic acid) with an organohalide.[3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials have cemented its status as one of the most powerful and widely used transformations in modern organic chemistry.[3][5][6] The significance of this reaction was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[1]
This guide focuses on a specific, yet highly relevant, building block in Suzuki-Miyaura couplings: 4-Ethoxy-2-methylphenylboronic acid . This reagent is instrumental in the synthesis of substituted biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[7] The presence of the ethoxy and methyl groups on the phenyl ring introduces specific steric and electronic properties that can influence reactivity and provide access to unique chemical space, a critical aspect in drug discovery and materials science.[7][8][9][10] The ortho-methyl group, in particular, introduces steric hindrance that can present challenges, making a well-defined protocol essential for successful coupling.[11][12][13]
These application notes provide a comprehensive overview of the Suzuki-Miyaura coupling, a detailed, field-proven protocol for the use of this compound, and insights into the mechanistic underpinnings of the reaction to empower researchers to troubleshoot and adapt the methodology for their specific synthetic targets.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2] Understanding this catalytic cycle is paramount for optimizing reaction conditions and troubleshooting unexpected outcomes. The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][14]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organohalide (R¹-X) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a square planar Pd(II) intermediate.[1][2][3] The reactivity of the organohalide in this step generally follows the trend I > Br > OTf >> Cl.[1]
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid (R²) is transferred to the palladium center. The presence of a base is essential for this step.[4][5][15] The base activates the boronic acid, forming a more nucleophilic boronate species (R²-B(OR)₃⁻), which then facilitates the exchange of the halide or other anionic ligand on the palladium with the R² group from the boronate.[4][5][15]
-
Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the Pd(II) complex couple and are eliminated from the palladium center, forming the desired C-C bond in the product (R¹-R²).[1][2][14] This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][2]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene
-
Deionized water
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reagent Preparation and Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for the transmetalation step.[15]
-
-
Catalyst Preparation:
-
In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) in 2 mL of toluene.
-
Rationale: The phosphine ligand stabilizes the palladium catalyst, preventing its decomposition to palladium black, and modulates its reactivity.[1][16]
-
-
Reaction Assembly:
-
Add 10 mL of toluene and 2 mL of deionized water to the round-bottom flask containing the substrates and base.[17]
-
Rationale: The use of a biphasic solvent system is common in Suzuki couplings, with the aqueous phase dissolving the inorganic base and facilitating the formation of the active boronate species.[4]
-
Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This is a critical step to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions like homocoupling of the boronic acid.[1]
-
After degassing, add the catalyst solution to the reaction mixture via syringe.
-
-
Reaction Execution:
-
Fit the flask with a reflux condenser and heat the reaction mixture to 85-90 °C under an inert atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biaryl product.
-
Key Reaction Parameters and Optimization
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters. The following table summarizes these parameters and provides general guidelines for optimization.
| Parameter | Typical Range/Options | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/ligand | The choice of catalyst and ligand is crucial and often substrate-dependent. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can be highly effective.[16][18] |
| Catalyst Loading | 0.5 - 5 mol% | Lower catalyst loadings are desirable for cost and environmental reasons. Highly active catalyst systems can allow for loadings well below 1 mol%.[12][18] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The strength and solubility of the base can significantly impact the reaction rate and yield. Cesium carbonate is often effective for challenging couplings.[15] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF | The solvent system must be able to dissolve the organic substrates and facilitate the interaction with the aqueous base.[1][4] |
| Temperature | Room temperature to reflux | The required temperature depends on the reactivity of the coupling partners. More challenging couplings, such as those involving aryl chlorides or sterically hindered substrates, often require elevated temperatures.[12] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed reaction mixture- Poorly soluble reagents- Inappropriate base or solvent | - Use a fresh, high-quality catalyst.- Ensure thorough degassing to remove oxygen.[1]- Screen different solvent systems to improve solubility.[19]- Screen a variety of bases and solvents.[15][19] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without a reducing agent | - Rigorously degas the reaction mixture.[1]- Ensure the Pd(II) precatalyst is effectively reduced to Pd(0) in situ. |
| Protodeborylation (Loss of Boronic Acid Group) | - Presence of water and/or acid- Elevated temperatures | - Use anhydrous conditions if possible, though water is often necessary.- Minimize reaction time and temperature. |
| Dehalogenation of Aryl Halide | - Presence of a hydride source (e.g., from solvent or base) | - Use a different solvent or base.- This can be a competing pathway, especially with electron-rich aryl halides.[1] |
| Catalyst Decomposition (Formation of Palladium Black) | - Inadequate ligand concentration or stability | - Increase the ligand-to-palladium ratio.- Use a more robust ligand.[20] |
Conclusion
The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of biaryl compounds, and this compound serves as a valuable building block in this context. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and a systematic approach to optimization and troubleshooting are key to achieving high yields and purity. The protocols and insights provided in these application notes are intended to serve as a robust starting point for researchers in drug discovery and materials science, enabling the efficient synthesis of novel and complex molecular targets.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. byjus.com [byjus.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Use of 4-Ethoxy-2-methylphenylboronic Acid in Modern Pharmaceutical Synthesis
Abstract
In the landscape of modern medicinal chemistry, the quest for modular and efficient synthetic methodologies is paramount. Arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of 4-Ethoxy-2-methylphenylboronic acid, a versatile building block in pharmaceutical synthesis. We will dissect its application in the Suzuki-Miyaura coupling, offering a detailed experimental protocol, mechanistic insights, and the strategic rationale behind its use in constructing the complex molecular architectures required for drug discovery and development.
Introduction: The Ascendancy of Boronic Acids in Drug Discovery
Boron-containing compounds, once viewed with skepticism in medicinal chemistry, have undergone a profound re-evaluation.[1] This shift was catalyzed by the success of drugs like Bortezomib (Velcade®), the first boronic acid-containing proteasome inhibitor approved for treating multiple myeloma.[1][2] This milestone demystified concerns about toxicity and highlighted the unique chemical properties that the boronic acid moiety can confer upon a molecule, including stability, versatile reactivity, and low toxicity.[1]
Arylboronic acids are particularly valued as building blocks in organic synthesis.[1][3] Their stability, ease of handling, and favorable reactivity profile make them ideal reagents for forming carbon-carbon bonds, a fundamental process in assembling pharmacologically active compounds.[4][5][6] Among the vast library of available arylboronic acids, this compound offers a unique substitution pattern that is of significant interest to pharmaceutical chemists. The ethoxy group can act as a hydrogen bond acceptor and modulate lipophilicity, while the methyl group provides steric influence and can block metabolic pathways, both of which are critical parameters in tuning a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Key Attributes of this compound:
| Property | Value |
| CAS Number | 313545-31-2 |
| Molecular Formula | C9H13BO3 |
| Molecular Weight | 180.01 g/mol |
| Primary Application | Suzuki-Miyaura Cross-Coupling Reagent |
| Significance in Pharma | Introduction of a substituted phenyl moiety to modify bioactivity and pharmacokinetic properties.[3][4][7] |
The Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like this compound) and an organohalide or triflate.[5][8][9] Its discovery was a watershed moment in organic synthesis, earning its pioneers the Nobel Prize in Chemistry in 2010. The reaction is celebrated for its mild conditions, high functional group tolerance, and general reliability, making it a workhorse in the pharmaceutical industry.[10]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[8][11]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species.[8][9] This is often the rate-determining step.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[8]
Below is a diagram illustrating this fundamental process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Compound
This section provides a representative, field-proven protocol for the Suzuki-Miyaura coupling of this compound with a model aryl bromide, 4-bromoanisole.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Stoichiometry | Amount (mmol) | Mass/Volume |
| 4-Bromoanisole | 104-92-7 | 187.04 | 1.0 eq | 2.0 | 374 mg |
| This compound | 313545-31-2 | 180.01 | 1.2 eq | 2.4 | 432 mg |
| Pd(PPh₃)₄ (Tetrakis) | 14221-01-3 | 1155.56 | 0.03 eq (3 mol%) | 0.06 | 69 mg |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.5 eq | 5.0 | 691 mg |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | - | 15 mL |
| Water (degassed) | 7732-18-5 | 18.02 | - | - | 5 mL |
Step-by-Step Methodology
-
Inert Atmosphere Preparation: To a 50 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (374 mg, 2.0 mmol), this compound (432 mg, 2.4 mmol), and potassium carbonate (691 mg, 5.0 mmol).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (69 mg, 0.06 mmol) to the flask.
-
Expertise & Experience: Pd(PPh₃)₄ is a reliable, air-stable Pd(0) catalyst precursor suitable for a wide range of Suzuki couplings. While more advanced catalysts exist, "Tetrakis" is an excellent starting point for robust transformations.[13]
-
-
Solvent Addition and Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Under a positive pressure of inert gas, add degassed 1,4-dioxane (15 mL) and degassed water (5 mL) via syringe.
-
Trustworthiness: This degassing procedure (sparging or freeze-pump-thaw) is critical. It removes dissolved oxygen, which can oxidize the Pd(0) catalyst to an inactive state and promote unwanted side reactions. The dioxane/water solvent system is effective for dissolving both the organic substrates and the inorganic base.[8]
-
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 6-12 hours.
-
Expertise & Experience: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.
-
-
Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Trustworthiness: The aqueous wash removes the inorganic base and boron byproducts. Multiple extractions ensure complete recovery of the desired product from the aqueous phase.
-
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
General Workflow Visualization
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. While this compound is not classified as acutely toxic, it requires careful handling.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[14][15][16]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15][16] Avoid contact with skin and eyes.[14][15] In case of contact, rinse thoroughly with water.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[15][17]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[14][15]
Conclusion and Future Outlook
This compound is a powerful and versatile reagent for pharmaceutical synthesis. Its utility in the Suzuki-Miyaura coupling allows for the efficient and predictable construction of biaryl structures, which are prevalent motifs in a wide range of therapeutic agents.[4][7] The protocol and mechanistic insights provided herein serve as a robust foundation for researchers and drug development professionals aiming to leverage this valuable building block. As synthetic methodologies continue to advance, the strategic application of well-designed boronic acids will undoubtedly remain at the forefront of innovation, enabling the synthesis of the next generation of life-saving medicines.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tcichemicals.com [tcichemicals.com]
- 15. aksci.com [aksci.com]
- 16. fishersci.com [fishersci.com]
- 17. agilent.com [agilent.com]
Application Notes: 4-Ethoxy-2-methylphenylboronic Acid as a Versatile Building Block in Agrochemical Synthesis
Abstract
The relentless demand for novel, effective, and environmentally benign agrochemicals necessitates innovative synthetic strategies and the utilization of versatile chemical building blocks. Arylboronic acids have emerged as indispensable tools in modern organic synthesis, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This technical guide focuses on 4-Ethoxy-2-methylphenylboronic acid (CAS No. 313545-31-2), a specialized arylboronic acid derivative, and elucidates its application in the synthesis of key agrochemical intermediates. We provide a detailed, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction, showcasing the synthesis of 2-(4-ethoxyphenyl)-2-methylpropan-1-ol, a crucial precursor to the pyrethroid ether insecticide, Etofenprox. This guide is intended for researchers, chemists, and process development professionals in the agrochemical and pharmaceutical industries, offering insights into reaction mechanisms, experimental design, and practical execution.
Introduction: The Strategic Importance of Substituted Arylboronic Acids
The biaryl motif is a privileged structure in a vast array of biologically active molecules, including many leading fungicides, herbicides, and insecticides.[1] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing these C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds, celebrated for its mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[2]
This compound offers a unique combination of steric and electronic properties. The ethoxy group at the 4-position is a key feature in several active agrochemical compounds, while the ortho-methyl group can influence the dihedral angle of the resulting biaryl structure, potentially enhancing biological efficacy or modulating physical properties. Its primary utility lies in its ability to readily participate in palladium-catalyzed reactions to introduce the 4-ethoxy-2-methylphenyl moiety into a target molecule.[3]
This application note demonstrates a strategic application of this building block in a convergent synthesis of a key intermediate for Etofenprox, a broad-spectrum insecticide known for its efficacy against a wide range of pests on crops like rice, fruits, and vegetables.[4][5] While traditional syntheses of Etofenprox intermediates often rely on multi-step linear sequences, the proposed Suzuki-Miyaura approach offers a powerful alternative for creating the core carbon skeleton.
Physicochemical & Safety Data
A thorough understanding of the reagent's properties is critical for safe handling and successful experimental design.
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 313545-31-2 | [3] |
| Molecular Formula | C₉H₁₃BO₃ | [3] |
| Molecular Weight | 180.01 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 168 °C (lit.) | [3] |
| Storage | Store at 2 - 8 °C, under inert atmosphere | [3] |
Table 2: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation |
| STOT = Specific Target Organ Toxicity |
Researchers must consult the full Safety Data Sheet (SDS) before handling. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Work should be conducted in a well-ventilated fume hood.[6][7]
Core Application: Synthesis of an Etofenprox Intermediate
We present a robust protocol for the synthesis of 2-(4-ethoxyphenyl)-2-methylpropan-1-ol, a direct precursor to Etofenprox, via a Suzuki-Miyaura cross-coupling reaction. This approach couples this compound with a suitable C(sp³) electrophile, 2-bromo-2-methylpropan-1-ol. The use of unactivated alkyl halides in Suzuki couplings is a significant area of research, and while challenging, successful protocols have been established.[8]
Reaction Principle & Mechanism
The reaction proceeds via a well-established palladium catalytic cycle. The causality behind the choice of reagents is critical for understanding and troubleshooting the protocol.
-
Oxidative Addition : The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of 2-bromo-2-methylpropan-1-ol, forming a Pd(II) intermediate. This is often the rate-limiting step for alkyl halides.
-
Transmetalation : The boronic acid is activated by the base (e.g., potassium carbonate) to form a more nucleophilic boronate species. This species then transfers the 4-ethoxy-2-methylphenyl group to the palladium center, displacing the halide.
-
Reductive Elimination : The two organic fragments (the aryl and alkyl groups) on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Expected observations and checkpoints are included to ensure the reaction is proceeding correctly.
Materials:
-
This compound (1.0 eq, 1.80 g, 10.0 mmol)
-
2-Bromo-2-methylpropan-1-ol (1.2 eq, 1.84 g, 12.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq, 219 mg, 0.3 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 eq, 4.15 g, 30.0 mmol)
-
1,4-Dioxane, anhydrous (50 mL)
-
Deionized Water, degassed (10 mL)
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser, nitrogen/argon line)
Procedure:
-
Reaction Setup: To a 250 mL oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.80 g), Pd(dppf)Cl₂ (219 mg), and potassium carbonate (4.15 g).
-
Causality Note: Using an anhydrous, powdered base is crucial. Clumps can lead to poor mixing and inconsistent reaction rates. Pd(dppf)Cl₂ is chosen for its robustness and effectiveness in a wide range of coupling reactions, including those with challenging substrates.
-
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge the system with dry nitrogen or argon for 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Causality Note: The Pd(0) species, which is the active catalyst, is sensitive to oxygen. A thorough purge is essential to prevent catalyst degradation and formation of side products like homocoupled boronic acid.
-
-
Solvent & Reagent Addition: Add anhydrous 1,4-dioxane (50 mL) and degassed water (10 mL) via syringe. Stir the mixture for 10 minutes to ensure dissolution and suspension. Then, add 2-bromo-2-methylpropan-1-ol (1.84 g) via syringe.
-
Causality Note: A biphasic solvent system (dioxane/water) is highly effective for Suzuki couplings. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.
-
-
Reaction: Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring.
-
Observation: The mixture should be a dark reddish-brown to black suspension.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take aliquots every 2 hours. The reaction is typically complete within 8-16 hours.
-
Self-Validation: A successful reaction is indicated by the consumption of the boronic acid and the appearance of a new, less polar spot corresponding to the product on the TLC plate.
-
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Add 100 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel, shake, and separate the layers.
-
Extraction: Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford 2-(4-ethoxyphenyl)-2-methylpropan-1-ol as a clear oil or low-melting solid.
-
Expected Yield: 75-85%.
-
Figure 2: Experimental Workflow for the Synthesis of 2-(4-ethoxyphenyl)-2-methylpropan-1-ol.
Conclusion
This compound is a highly effective and strategic building block for introducing the 4-ethoxy-2-methylphenyl moiety, a key pharmacophore in certain agrochemicals. The provided Suzuki-Miyaura protocol demonstrates a modern, convergent approach to synthesizing a critical intermediate for the insecticide Etofenprox. This method highlights the power of palladium-catalyzed cross-coupling to streamline complex syntheses in agrochemical research and development. By understanding the underlying mechanistic principles and adhering to rigorous experimental technique, researchers can leverage this versatile reagent to accelerate the discovery of next-generation crop protection agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Etofenprox (Ref: MTI 500) [sitem.herts.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. This compound | 313545-31-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Advanced Application Notes for Palladium-Catalyzed Cross-Coupling Reactions Utilizing 4-Ethoxy-2-methylphenylboronic Acid
Introduction: The Strategic Importance of Substituted Biaryls and the Role of 4-Ethoxy-2-methylphenylboronic Acid
The construction of biaryl and substituted aromatic frameworks is a cornerstone of modern organic synthesis, with profound implications for drug discovery, agrochemicals, and materials science.[1] Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for forging carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide focuses on the application of this compound, a versatile building block for introducing a sterically hindered and electronically distinct phenyl moiety into complex molecules.
The ortho-methyl group of this compound introduces steric hindrance that can influence reaction kinetics and product conformation, while the para-ethoxy group imparts specific electronic properties. Understanding how to effectively employ this reagent is crucial for researchers aiming to synthesize novel compounds with tailored properties. This document provides an in-depth technical guide, including mechanistic insights, optimized protocols, and troubleshooting strategies, to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Mechanistic Considerations for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[1][3]
-
Oxidative Addition: A palladium(0) complex reacts with an aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) species. The reactivity of the aryl halide generally follows the trend I > Br > Cl.[1] For electron-rich or sterically hindered aryl halides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate this step.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3] The choice of base and solvent is critical for efficient transmetalation.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[4]
The presence of an ortho-substituent on the phenylboronic acid, such as the methyl group in this compound, can present challenges, particularly during the transmetalation and reductive elimination steps, due to steric hindrance.[5][6] However, these steric interactions can also be exploited to achieve specific stereochemical outcomes, such as in the synthesis of atropisomers.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol for Suzuki-Miyaura Coupling with this compound
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl bromides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling with sterically hindered boronic acids is highly dependent on the careful selection of reaction parameters.
| Parameter | Recommendation for this compound | Rationale and E-E-A-T Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladacycles (e.g., SPhos-Pd-G2) | Pd(II) sources like Pd(OAc)₂ are often reduced in situ to the active Pd(0) species. Pre-formed palladacycles can offer better reproducibility and activity, especially for challenging substrates.[9] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | These ligands promote the formation of a reactive, coordinatively unsaturated Pd(0) species, which is crucial for the oxidative addition of the aryl halide and facilitates the reductive elimination step with sterically demanding substrates.[6][9] |
| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ | A strong, non-nucleophilic base is required to activate the boronic acid to the more reactive boronate species. The choice of base can significantly influence the reaction rate and yield.[9] |
| Solvent | Toluene/water, Dioxane/water, or THF/water | A biphasic solvent system is often beneficial. Water can aid in the dissolution of the base and facilitate the formation of the active boronate. Anhydrous conditions can sometimes be employed to minimize protodeboronation, a common side reaction.[9] |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to overcome the activation energy barrier associated with sterically hindered substrates.[9] |
Troubleshooting Common Issues
Caption: A decision tree for troubleshooting Suzuki-Miyaura coupling reactions.
Applications in Synthesis
This compound is a valuable reagent for the synthesis of a variety of complex molecules, particularly in the pharmaceutical industry. Its unique substitution pattern allows for the introduction of a sterically encumbered aryl group, which can be crucial for modulating the pharmacological properties of a drug candidate. For example, it can be used in the synthesis of cyclooxygenase-2 (COX-2) inhibitors and other biologically active compounds.[10]
Safety and Handling
Hazard Identification: this compound is an irritant. Causes skin irritation and serious eye irritation. May cause respiratory irritation.
Precautionary Measures:
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles).
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Reaction conditions for C-C bond formation using 4-Ethoxy-2-methylphenylboronic acid
Application Note & Protocol Guide
Strategic C-C Bond Formation with 4-Ethoxy-2-methylphenylboronic Acid: A Guide to Overcoming Steric and Electronic Challenges in Suzuki-Miyaura Coupling
Introduction: The Utility and Challenges of a Key Building Block
This compound is a highly valuable building block in the synthesis of complex organic molecules, finding extensive application in the development of novel pharmaceuticals and agrochemicals.[1] Its structure, featuring an electron-donating ethoxy group and a sterically demanding ortho-methyl group, allows for the creation of unique biaryl scaffolds critical to medicinal chemistry.[2] However, these same features present distinct challenges in its primary application: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4]
The ortho-methyl group introduces significant steric hindrance, which can impede key steps in the catalytic cycle. This, combined with the electron-rich nature of the phenyl ring, necessitates a carefully optimized and rationally designed set of reaction conditions to achieve high yields and avoid common side reactions like protodeboronation.[5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical parameters, field-proven protocols, and troubleshooting strategies required to successfully employ this versatile reagent in C-C bond formation.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis that forges a new carbon-carbon bond between an organoboron species and an organohalide.[6] The process is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8] Understanding this cycle is paramount to diagnosing and optimizing reactions.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Critical Parameters for Coupling Hindered Boronic Acids
Achieving high efficiency with this compound requires a departure from "standard" Suzuki conditions. The interplay between the catalyst, base, and solvent must be finely tuned to accommodate the substrate's unique electronic and steric profile.
Catalyst & Ligand Selection: The Key to Overcoming Steric Hindrance
The most critical decision is the choice of the palladium catalyst and, more importantly, its associated ligand. For sterically congested substrates, the ligand dictates the success of the reaction.
-
Causality: The ortho-methyl group on the boronic acid and potentially on the coupling partner can sterically clash, slowing both the oxidative addition of the aryl halide to the Pd(0) center and the final, product-forming reductive elimination step.
-
Solution: Employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is essential. These ligands promote the desired reaction pathways for several reasons:
-
Steric Bulk: Large ligands create a wider "bite angle" on the palladium center, which accelerates the reductive elimination step to release the sterically crowded biaryl product.
-
Electron-Donating Properties: Rich σ-donor ligands increase the electron density on the palladium, which facilitates the oxidative addition of challenging substrates like aryl chlorides.[9][10]
-
-
Recommended Systems:
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are industry standards for challenging couplings.[11] They provide the necessary combination of bulk and electron-donating character.
-
N-Heterocyclic Carbenes (NHCs): NHC-palladium complexes are exceptionally robust and highly active catalysts, demonstrating excellent performance with hindered substrates, often at low catalyst loadings.[10][12]
-
Palladium Pre-catalysts: Using pre-formed palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) is highly recommended. These complexes are typically more stable than generating the active catalyst in situ and ensure efficient generation of the active Pd(0) species.[11]
-
The Role of the Base: Activating the Boronic Acid
The base is not merely a spectator; it plays a crucial role in activating the boronic acid for transmetalation.[13]
-
Mechanism of Action: The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[14] This "ate" complex more readily transfers its organic group to the palladium(II) center during the transmetalation step.[7]
-
Strategic Selection: The choice of base must balance reactivity with the potential for side reactions.
-
Strong Bases (e.g., KOtBu, NaOH): While effective, strong bases can promote side reactions, including protodeboronation, especially with electron-rich boronic acids at elevated temperatures.
-
Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): For sensitive and sterically hindered substrates, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often the superior choice.[11] They are sufficiently basic to form the active boronate species but are less likely to cause substrate degradation. The physical state of the base is also important; it should be finely powdered to maximize surface area and reactivity.[11]
-
Solvent System Selection and Preparation
The solvent system solubilizes the reagents and critically influences the reaction rate and outcome.
-
Common Solvents: Aprotic polar solvents are generally preferred. The most common and effective choices include 1,4-dioxane, tetrahydrofuran (THF), and toluene, often with a small amount of water.[3][7]
-
The Role of Water: The presence of water can be beneficial, aiding in the dissolution of the base and facilitating the formation of the active boronate species.[15] However, for some substrate combinations, excess water can be detrimental, leading to hydrolysis of the coupling partners. An anhydrous solvent system may be necessary in specific cases.
-
Critical Preparation Step - Degassing: It is absolutely imperative that all solvents are thoroughly degassed before use. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and can also promote the homocoupling of the boronic acid.[11] Degassing is typically achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique.[16]
Recommended Starting Conditions
The following table provides validated starting points for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization may be required based on the specific substrate.
| Parameter | Condition for Aryl Bromides / Iodides | Condition for Aryl Chlorides (More Challenging) | Rationale |
| Pd Pre-catalyst | XPhos Pd G3 (1-2 mol%) | SPhos Pd G4 (2-4 mol%) | Aryl chlorides require a more active catalyst system for efficient oxidative addition.[9][17] |
| Ligand | XPhos (1.1 eq. to Pd) | SPhos (1.1 eq. to Pd) | Bulky, electron-rich ligands are essential to overcome steric hindrance.[11] |
| Base | K₃PO₄ (2.0 - 3.0 eq.) | K₃PO₄ or KOtBu (2.0 - 3.0 eq.) | K₃PO₄ is a reliable choice. Stronger bases like KOtBu may be needed for less reactive chlorides.[10][11] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Toluene or 1,4-Dioxane | A co-solvent system is often beneficial. Anhydrous conditions may be required for some chlorides.[7][15] |
| Temperature | 80 - 100 °C | 100 - 120 °C | Higher temperatures are needed to overcome the higher activation energy for aryl chloride coupling.[18] |
| Concentration | 0.1 - 0.2 M | 0.1 - 0.2 M | Standard concentration range; may require optimization. |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Reagents and Materials
-
Aryl Bromide (1.0 eq.)
-
This compound (1.2 - 1.5 eq.)
-
XPhos Pd G3 Pre-catalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 eq.)
-
1,4-Dioxane (degassed)
-
Deionized Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow Diagram
Figure 2: General Experimental Workflow.
Step-by-Step Procedure
-
Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), this compound (1.2 mmol), K₃PO₄ (3.0 mmol), and the XPhos Pd G3 pre-catalyst (0.02 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[16]
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (8 mL) and degassed water (0.8 mL) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the limiting reagent is consumed (typically 4-24 hours).[16]
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[16]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | Use a fresh bottle of catalyst or a pre-catalyst. Ensure proper inert atmosphere technique.[11] |
| 2. Insufficiently Degassed Solvents | Degas solvents thoroughly by bubbling with Ar/N₂ for at least 20-30 minutes. | |
| 3. Ineffective Base | Ensure the base is finely powdered and dry. Consider screening a different base (e.g., Cs₂CO₃).[11] | |
| Significant Protodeboronation | 1. Reaction Temperature Too High | Lower the reaction temperature and monitor for longer times. |
| 2. Base is Too Strong/Harsh | Switch to a milder base like K₃PO₄ or K₂CO₃. | |
| 3. Excess Water in Reaction | Use a lower proportion of water or switch to an anhydrous solvent system. | |
| Homocoupling of Boronic Acid | 1. Oxygen Contamination | Improve degassing technique and maintain a positive pressure of inert gas throughout. |
| 2. Catalyst System Not Optimal | Screen different ligands. Bulky ligands can sometimes suppress homocoupling.[11] |
Conclusion
The successful application of this compound in Suzuki-Miyaura cross-coupling is a testament to the power of rational reaction design. While its inherent steric and electronic properties present challenges, these can be reliably overcome through the strategic selection of highly active palladium/ligand systems, appropriate bases, and meticulously prepared solvent systems. By understanding the causality behind these experimental choices, researchers can effectively harness this valuable building block to accelerate the synthesis of complex molecular targets in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. nbinno.com [nbinno.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. benchchem.com [benchchem.com]
- 17. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
Applications of 4-Ethoxy-2-methylphenylboronic Acid in Materials Science: A Technical Guide
Introduction: The Versatility of a Substituted Phenylboronic Acid
4-Ethoxy-2-methylphenylboronic acid is a versatile aromatic boronic acid that serves as a important building block in modern organic synthesis, particularly in the realm of materials science.[1] Its unique substitution pattern—an activating ethoxy group and a sterically influencing methyl group—provides specific reactivity and structural characteristics to the molecules it helps create. This guide provides an in-depth exploration of its applications, focusing on the synthesis of advanced materials. We will delve into the causality behind experimental choices and provide detailed protocols to empower researchers in their laboratory endeavors.
The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex biaryl and polyaryl structures that are the backbones of many functional materials.[2]
Core Application: Synthesis of Biphenyl Scaffolds for Advanced Materials
The synthesis of substituted biphenyls is a major application of this compound. These biphenyl structures are integral to the development of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers.[1][3] The ethoxy and methyl groups on the boronic acid influence the electronic properties and the planarity of the resulting biphenyl unit, which in turn dictates the material's performance.
Application Note 1: Synthesis of Liquid Crystal Precursors
The rigid core of many liquid crystalline materials is composed of linked aromatic rings. The Suzuki-Miyaura coupling is an ideal method for constructing these cores. By coupling this compound with a suitable aryl halide, a biphenyl with specific electronic and steric properties can be synthesized. The ethoxy group can enhance the mesophase stability, while the methyl group can influence the tilt angle and melting point of the liquid crystal.
Workflow for Liquid Crystal Precursor Synthesis:
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of 4'-Ethoxy-2'-methyl-[1,1'-biphenyl]-4-carbonitrile
This protocol describes a representative synthesis of a biphenyl compound that can serve as a precursor for liquid crystals.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 180.01 | 1.2 | 216 mg |
| 4-Bromobenzonitrile | 182.02 | 1.0 | 182 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 58 mg |
| Potassium Carbonate (2M solution) | 138.21 | 3.0 | 1.5 mL |
| Toluene | - | - | 10 mL |
| Ethanol | - | - | 2 mL |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (216 mg, 1.2 mmol), 4-bromobenzonitrile (182 mg, 1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Base Addition: Add toluene (10 mL), ethanol (2 mL), and the 2M potassium carbonate solution (1.5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 6-8 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biphenyl product.
Application Note 2: Building Blocks for Organic Light-Emitting Diodes (OLEDs)
In the field of OLEDs, substituted biphenyls are often used as part of the charge-transporting or emissive layers. The electronic properties of the biphenyl unit, influenced by substituents like the ethoxy and methyl groups, can be tuned to optimize device performance. For instance, these groups can affect the HOMO/LUMO energy levels, which is critical for efficient charge injection and transport. While specific literature on this compound for OLEDs is emerging, its utility can be inferred from the broader class of substituted arylboronic acids used in OLED material synthesis.[4]
Catalytic Cycle of the Suzuki-Miyaura Reaction:
References
Application Note & Protocol: Strategic Synthesis of Biaryl Scaffolds Utilizing 4-Ethoxy-2-methylphenylboronic Acid via Suzuki-Miyaura Coupling
Introduction: The Architectural Significance of Biaryls and the Utility of Substituted Boronic Acids
Biaryl structures are privileged motifs in modern chemistry, forming the foundational core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Their prevalence in drug discovery is particularly noteworthy, with the biaryl scaffold appearing in therapeutics ranging from anti-inflammatory and analgesic agents to antihypertensive and antiviral drugs.[2][3][4][5] The precise arrangement of the two aryl rings is critical for molecular recognition and biological activity, making the efficient and controlled synthesis of these compounds a central goal in organic chemistry.[3]
The advent of palladium-catalyzed cross-coupling reactions revolutionized the construction of C-C bonds, and among these, the Suzuki-Miyaura reaction stands out for its versatility, mild conditions, and broad functional group tolerance.[6][7][8] This reaction, which couples an organoboron species with an organic halide or pseudohalide, has become a workhorse in both academic and industrial laboratories.[6][9]
This guide focuses on the strategic application of 4-Ethoxy-2-methylphenylboronic acid , a versatile building block for introducing a sterically hindered and electronically distinct aryl group. The presence of the ortho-methyl group can induce torsional strain in the resulting biaryl product, leading to specific atropisomeric conformations that can be crucial for biological targeting. The para-ethoxy group, an electron-donating substituent, modulates the electronic properties of the ring system. This document provides a deep dive into the mechanistic underpinnings of the Suzuki-Miyaura coupling, a detailed protocol for its execution with this compound, and insights into reaction optimization and troubleshooting.
The Catalytic Heart: Mechanism of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][10] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[10][11]
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halide bond of the aryl halide (Ar¹-X). This step forms a square planar Pd(II) intermediate.[6][11] The reactivity of the halide is crucial, with the rate of addition typically following the trend: I > Br > OTf >> Cl.[8]
-
Transmetalation : This is often the rate-determining step and involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the boronic acid (Ar²-B(OH)₂) must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., Ar²-B(OH)₃⁻).[12][13][14][15] This boronate then displaces the halide from the Pd(II) complex, positioning both aryl groups on the palladium center.
-
Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) couple and are expelled from the palladium coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This process simultaneously regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 2-Ethoxy-4'-methoxy-6-methyl-1,1'-biphenyl
This protocol details the coupling of this compound with 4-bromoanisole. It is a representative procedure that can be adapted for other aryl halides.
3.1. Materials and Reagents
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)
-
Potassium Carbonate [K₂CO₃] (3.0 mmol), finely ground
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask or round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes)
3.2. Safety Precautions
-
This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[16][17]
-
Palladium Compounds: Palladium catalysts are toxic and should be handled with care. Avoid inhalation of dust.
-
1,4-Dioxane: A flammable liquid and potential carcinogen. Work exclusively in a fume hood.
-
Potassium Carbonate: An irritant. Avoid contact with skin and eyes.
-
The reaction should be conducted under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.
3.3. Step-by-Step Procedure
-
Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure the reaction environment is inert.[18]
-
Solvent Addition: Through the septum, add 1,4-dioxane (8 mL) followed by deionized water (2 mL) using syringes. The small amount of water is often crucial for dissolving the base and facilitating the reaction.[11][18]
-
Reaction Execution: Lower the flask into a preheated oil bath set to 90-100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 4-12 hours.[8] The disappearance of the 4-bromoanisole starting material indicates completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to yield the pure biaryl product.
Key Parameters and Troubleshooting
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of several parameters.
| Parameter | Common Choices | Rationale & Causality |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂/ligand, PdCl₂(dppf), Pd/C | The choice depends on substrate reactivity and cost. Pd(PPh₃)₄ is a pre-formed Pd(0) source. Others are Pd(II) pre-catalysts that are reduced in situ. Pd/C is a heterogeneous option allowing for easier removal.[6][7][18] |
| Ligand | Phosphines (e.g., PPh₃, P(t-Bu)₃), N-Heterocyclic Carbenes (NHCs) | Ligands stabilize the palladium catalyst, prevent precipitation as palladium black, and tune its reactivity. Bulky, electron-rich ligands are often required for less reactive aryl chlorides.[6][15] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, F⁻ sources (KF, CsF) | The base is essential for activating the boronic acid to form the reactive boronate "ate" complex.[14][15] The strength and solubility of the base can significantly impact the reaction rate and yield.[13] |
| Solvent | Toluene, Dioxane, THF, DMF, Ethanol/Water | The solvent must solubilize the reactants and catalyst. Biphasic systems (e.g., Toluene/Water) or aqueous mixtures (e.g., Dioxane/Water) are very common and effective.[11][18] |
| Temperature | Room Temperature to >100 °C | Most reactions require heating (60-110 °C) to drive the catalytic cycle, although highly active catalyst systems can operate at room temperature.[11][18] |
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure the reaction was set up under a properly inert atmosphere. Use freshly opened solvents and high-purity reagents.
-
Cause: Insufficiently strong base or poor solubility.
-
Solution: Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄).
-
-
Protodeboronation (Boronic acid is replaced by -H):
-
Cause: Presence of excess water or acidic impurities, especially at high temperatures.
-
Solution: Use carefully dried solvents and reagents. Consider using the boronic ester (e.g., pinacol ester) form of the reagent, which is more stable.[6]
-
-
Homocoupling of Boronic Acid:
-
Cause: Oxygen contamination can lead to oxidative homocoupling.
-
Solution: Thoroughly degas the solvent and maintain a strict inert atmosphere throughout the reaction.
-
Applications in Drug Discovery and Materials Science
The ability to precisely construct complex biaryl systems makes the Suzuki-Miyaura coupling an indispensable tool. Biaryls synthesized using reagents like this compound are key intermediates in the development of:
-
Pharmaceuticals: Many modern drugs, including the "sartan" class of antihypertensives (e.g., Losartan, Valsartan), feature a biaryl core.[4][19] The specific substitution patterns introduced by tailored boronic acids are critical for optimizing potency and pharmacokinetic properties.
-
Agrochemicals: Biaryl structures are found in a variety of fungicides and herbicides where the torsional angle between the rings influences biological activity.
-
Organic Electronics: Conjugated biaryl and polyaryl systems are fundamental to the design of Organic Light-Emitting Diodes (OLEDs) and organic semiconductors, where electronic properties are tuned by the choice of substituents.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 9. mt.com [mt.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. fishersci.com [fishersci.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. researchgate.net [researchgate.net]
Derivatization of 4-Ethoxy-2-methylphenylboronic acid for targeted applications
An Application Guide to the Strategic Derivatization of 4-Ethoxy-2-methylphenylboronic Acid for Targeted Applications
Introduction: Unlocking the Potential of a Versatile Building Block
This compound is a powerful and versatile reagent in modern organic and medicinal chemistry.[1] Its unique substitution pattern—an activating ethoxy group and a sterically influencing methyl group—provides a nuanced platform for creating diverse and complex molecular architectures. Boronic acids, as a class, have transitioned from being perceived as potentially toxic to being recognized as indispensable tools in drug discovery, with several FDA-approved drugs containing this moiety.[2][3]
This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It moves beyond simple reaction lists to provide in-depth, field-proven protocols and the scientific rationale behind them. We will explore three principal avenues of derivatization: palladium-catalyzed Suzuki-Miyaura coupling for carbon-carbon bond formation, copper-catalyzed Chan-Lam coupling for carbon-heteroatom bond formation, and boronate ester synthesis for creating stimuli-responsive systems ideal for targeted drug delivery.[4][5][6] By understanding and mastering these transformations, researchers can effectively leverage this compound as a key starting material for developing novel therapeutics, advanced materials, and chemical sensors.[1]
Physicochemical Properties and Handling
Correctly handling and storing this compound is critical for ensuring its reactivity and the reproducibility of experimental results. Boronic acids can be prone to dehydration to form boroxines (cyclic anhydrides) upon storage, though this process is typically reversible under reaction conditions.
| Property | Value | Reference |
| CAS Number | 313545-31-2 | [7] |
| Molecular Formula | C₉H₁₃BO₃ | [8][9] |
| Molecular Weight | 180.01 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 163-168 °C | [7] |
| Storage Conditions | Store at 2-8°C, sealed in a dry environment | [7] |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
As an irritant, take precautions to minimize exposure.[7]
Core Derivatization Strategies: A Chemist's Toolkit
The true power of this compound lies in its ability to undergo a variety of robust and high-yielding chemical transformations. These reactions allow for the precise installation of new functionalities, enabling systematic exploration of chemical space for applications ranging from Structure-Activity Relationship (SAR) studies to the construction of smart materials.
Caption: Key derivatization pathways for this compound.
Suzuki-Miyaura Coupling: The Architect's Tool for C-C Bonds
The Suzuki-Miyaura reaction is arguably the most prominent application of arylboronic acids, enabling the formation of a carbon-carbon bond between the boronic acid and an organohalide (or triflate).[5][10] This palladium-catalyzed cross-coupling is foundational in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and organic electronic materials.[10]
Causality Behind the Choice: The reaction's popularity stems from its high functional group tolerance, the commercial availability of diverse reactants, and the generally mild reaction conditions. The mechanism proceeds through a well-understood catalytic cycle involving oxidative addition of the organohalide to a Pd(0) species, transmetalation with the boronate, and reductive elimination to yield the product and regenerate the catalyst.[11] The base is crucial as it facilitates the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Coupling: Forging C-N and C-O Bonds
While Suzuki coupling builds carbon skeletons, the Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful method for installing heteroatoms.[6] This copper-catalyzed reaction couples the boronic acid with N-H or O-H containing compounds, such as amines, anilines, phenols, and alcohols, to form aryl amines and aryl ethers, respectively.[12]
Causality Behind the Choice: A key advantage of the Chan-Lam coupling is its operational simplicity; it is often conducted at room temperature and is open to the air, using oxygen as the terminal oxidant.[6][12] This makes it a more accessible alternative to the palladium-catalyzed Buchwald-Hartwig amination. The mechanism is believed to involve the formation of a copper(III) intermediate, which then undergoes reductive elimination to form the desired C-N or C-O bond.[6] This reaction is exceptionally useful for rapidly generating libraries of analogues for SAR studies in drug discovery.
Caption: A proposed catalytic cycle for the Chan-Lam C-N/C-O coupling reaction.
Boronate Ester Formation: A Gateway to Smart Drug Delivery
The boronic acid functional group can reversibly form covalent boronate esters with 1,2- and 1,3-diols.[13] This chemistry is the foundation for creating "smart" drug delivery systems and prodrugs.[4][14] By conjugating this compound to a diol-containing therapeutic agent (such as a catechol or a sugar moiety), a prodrug can be formed that is stable under normal physiological conditions (pH 7.4) but releases the active drug in response to specific triggers.[15]
Causality Behind the Choice: The tumor microenvironment is often characterized by acidic pH and elevated levels of reactive oxygen species (ROS).[4][13] The boronate ester linkage is labile under acidic conditions, allowing for targeted drug release in cancerous tissues.[15] This targeted release mechanism can significantly enhance the therapeutic index of a drug by increasing its concentration at the site of action while minimizing systemic toxicity.
Caption: Workflow for boronate ester prodrug synthesis and targeted release.
Experimental Protocols
The following protocols are designed to be self-validating, providing clear, step-by-step instructions. They serve as robust starting points that can be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 4'-ethoxy-2'-methyl-[1,1'-biphenyl]-4-carbonitrile.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 180.01 | 180 mg | 1.0 | 1.0 |
| 4-Bromobenzonitrile | 182.02 | 200 mg | 1.1 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |
| Toluene | - | 8 mL | - | - |
| Ethanol | - | 2 mL | - | - |
| Water | - | 2 mL | - | - |
Methodology:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-bromobenzonitrile, and Pd(PPh₃)₄.
-
Add potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (Toluene, Ethanol, Water) via syringe.
-
Heat the reaction mixture to 85°C and stir vigorously for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound.
Protocol 2: Chan-Lam N-Arylation
Objective: To synthesize N-(4-ethoxy-2-methylphenyl)morpholine.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 180.01 | 180 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 µL | 1.2 | 1.2 |
| Copper(II) Acetate (Cu(OAc)₂) | 181.63 | 182 mg | 1.0 | 1.0 |
| Pyridine | 79.10 | 162 µL | 2.0 | 2.0 |
| Dichloromethane (DCM) | - | 10 mL | - | - |
Methodology:
-
To a 50 mL round-bottom flask, add this compound and copper(II) acetate.
-
Add a magnetic stir bar and 10 mL of DCM.
-
Add morpholine and pyridine to the stirring suspension.
-
Leave the flask open to the air (or attach a balloon filled with air/oxygen) and stir vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS. The reaction mixture will turn from blue to green.
-
Upon completion, filter the mixture through a pad of Celite to remove copper salts, washing with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired N-arylated product.
Protocol 3: Boronate Ester Prodrug Formation
Objective: To conjugate with a model catechol-containing drug (e.g., L-DOPA methyl ester).
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 180.01 | 180 mg | 1.0 | 1.0 |
| L-DOPA methyl ester hydrochloride | 231.66 | 255 mg | 1.1 | 1.1 |
| Triethylamine (TEA) | 101.19 | 307 µL | 2.2 | 2.2 |
| Tetrahydrofuran (THF), anhydrous | - | 15 mL | - | - |
| Molecular Sieves (4Å) | - | ~1 g | - | - |
Methodology:
-
Activate molecular sieves by heating under vacuum.
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add L-DOPA methyl ester hydrochloride and anhydrous THF.
-
Cool the suspension to 0°C and add triethylamine dropwise to neutralize the hydrochloride salt. Stir for 15 minutes.
-
Add this compound to the mixture in one portion.
-
Add the activated molecular sieves to the flask to sequester the water formed during the reaction.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by LC-MS for the formation of the boronate ester product.
-
Filter off the molecular sieves and triethylamine hydrochloride salt, washing with THF.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by chromatography on neutral alumina or by recrystallization to avoid hydrolysis of the ester on acidic silica gel.[16]
Purification and Characterization Insights
Purifying boronic acids and their derivatives requires specific considerations beyond standard chromatographic methods.
-
Chromatography: Boronic acids can streak or decompose on standard silica gel. It is often advisable to use neutral alumina or silica gel that has been treated with boric acid.[16] Alternatively, derivatizing the compound to a more stable MIDA boronate can facilitate purification, with a subsequent deprotection step to release the free boronic acid.[11]
-
Acid/Base Extraction: A highly effective method for purifying boronic acids is to dissolve the crude mixture in an organic solvent (e.g., diethyl ether) and extract with a basic aqueous solution (e.g., 1M NaOH).[17] The boronic acid will form a salt and move to the aqueous layer, leaving non-acidic impurities behind. The aqueous layer is then washed with ether, re-acidified (e.g., with 1M HCl), and the purified boronic acid is extracted back into an organic solvent.[17][18]
-
Characterization: Standard analytical techniques are used to confirm the structure and purity of the synthesized derivatives:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
¹¹B NMR: A characteristic broad singlet confirms the presence of the boron atom.
-
Mass Spectrometry (LC-MS, HRMS): To confirm the molecular weight and formula.
-
FT-IR: To identify key functional groups.
-
Conclusion
This compound is more than just a chemical reagent; it is a strategic starting point for innovation. The derivatization methods detailed in this guide—Suzuki-Miyaura coupling, Chan-Lam coupling, and boronate ester formation—provide a robust and versatile framework for creating novel molecules with tailored properties. By understanding the underlying mechanisms and applying the detailed protocols, researchers are well-equipped to synthesize advanced pharmaceutical intermediates, explore new chemical biology tools, and design next-generation drug delivery systems. The successful application of these techniques will continue to drive progress in medicinal chemistry and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 7. This compound CAS#: 313545-31-2 [chemicalbook.com]
- 8. PubChemLite - this compound (C9H13BO3) [pubchemlite.lcsb.uni.lu]
- 9. This compound | 313545-31-2 [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Chan-Lam Coupling [organic-chemistry.org]
- 13. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Boronic acid copolymers for direct loading and acid-triggered release of Bis-T-23 in cultured podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling with 4-Ethoxy-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Biaryls and the Suzuki-Miyaura Coupling
The biaryl motif is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction is a paramount method for the synthesis of these vital structures, celebrated for its operational simplicity, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents.[1] This reaction, which earned its pioneers the 2010 Nobel Prize in Chemistry, facilitates the formation of a carbon-carbon bond between an organoboron species and an organic halide, catalyzed by a palladium complex.[1]
This application note provides a detailed guide to the experimental setup for the Suzuki-Miyaura coupling, with a specific focus on the use of 4-Ethoxy-2-methylphenylboronic acid . This particular reagent is of significant interest as it allows for the introduction of a substituted phenyl ring bearing both an electron-donating ethoxy group and a sterically influential methyl group. Understanding the nuances of coupling this specific boronic acid is key to accessing a diverse range of complex molecular architectures.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving three principal steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition : The cycle initiates with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated palladium(0) complex. This step, often rate-limiting, involves the insertion of the palladium into the carbon-halogen bond to form a Pd(II) intermediate. The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[1]
-
Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The presence of a base is essential for this step; it activates the boronic acid by forming a more nucleophilic boronate species, which then facilitates the exchange of the halide on the palladium complex with the aryl group from the boronic acid.[3]
-
Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the palladium(II) complex to form the desired biaryl product and regenerate the active palladium(0) catalyst, thus completing the cycle.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for different aryl halide partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | e.g., Chem-Impex | May contain varying amounts of the corresponding boroxine (cyclic anhydride). |
| Aryl Bromide (Ar-Br) | ≥98% | Various | The reactivity can be influenced by electronic and steric factors. |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | ≥99% | Various | Air-sensitive; handle under an inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Various | Should be finely powdered to ensure good mixing. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Various | Use a freshly opened bottle or distill from a suitable drying agent. |
| Deionized Water | High Purity | In-house | Should be degassed prior to use. |
| Ethyl Acetate | ACS Grade | Various | For workup and chromatography. |
| Hexanes | ACS Grade | Various | For chromatography. |
| Brine (saturated NaCl solution) | - | In-house | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Various | For drying the organic phase. |
| Celite® | - | Various | For filtration. |
Step-by-Step Procedure
-
Reaction Setup :
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.) and the aryl bromide (1.0 mmol, 1.0 equiv.).
-
Add finely powdered potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere :
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
-
Solvent and Catalyst Addition :
-
Under a positive pressure of the inert gas, add 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.
-
Bubble the inert gas through the stirred solution for 15-20 minutes to ensure thorough deoxygenation.
-
While maintaining a positive inert gas pressure, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
-
Reaction Execution :
-
Immerse the flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously. The color of the solution will likely change, often darkening, which is normal.
-
-
Monitoring the Reaction :
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
To take a sample for TLC, briefly remove the flask from the heat, allow it to cool slightly, and quickly take an aliquot with a capillary tube under a positive flow of inert gas.
-
-
Workup :
-
Once the reaction is complete (typically when the limiting starting material is consumed), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification :
-
The crude product can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The exact ratio will depend on the polarity of the product.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final biaryl compound.
-
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting and Scientific Rationale
| Issue | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low or No Conversion | 1. Inactive Catalyst | Use a fresh batch of palladium catalyst. Pd(0) catalysts can be sensitive to air and moisture. Ensure proper inert atmosphere techniques are used throughout the setup.[4] |
| 2. Insufficiently Degassed Solvents | Oxygen can deactivate the Pd(0) catalyst.[4] Ensure solvents are thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles. | |
| 3. Poorly Soluble Base | The base must be sufficiently soluble to activate the boronic acid.[5] Consider switching to a more soluble base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄). | |
| 4. Unreactive Aryl Halide | Aryl chlorides are significantly less reactive than bromides or iodides.[1] For aryl chlorides, a more active catalyst system, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), may be required. | |
| Protodeboronation | 1. Degradation of Boronic Acid | This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[4] Use a slight excess of the boronic acid (1.2-1.5 equiv.). Consider using a milder base like Potassium Fluoride (KF) or switching to anhydrous conditions if the substrate is compatible. |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen | Oxygen can promote the homocoupling of the boronic acid.[6] Rigorous exclusion of air is crucial. |
| 2. Use of a Pd(II) Precatalyst | If using a Pd(II) source like Pd(OAc)₂, ensure complete reduction to Pd(0) in situ. The presence of residual Pd(II) can facilitate homocoupling. | |
| Difficulty in Purification | 1. Co-elution of Product and Byproducts | Homocoupled products or residual starting materials can be difficult to separate. |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-Ethoxy-2-methylphenylboronic Acid
I have now gathered a good collection of general and specific information related to Suzuki couplings, including challenges with sterically hindered and electron-rich boronic acids. I have found some examples of couplings with ortho-substituted phenylboronic acids, including those with methoxy groups, which are structurally similar to the target 4-Ethoxy-2-methylphenylboronic acid. This information will allow me to create a comprehensive troubleshooting guide with relevant examples. I can now proceed with structuring the technical support center, creating the content in a question-and-answer format, designing the necessary diagrams, and compiling the reference list. I have sufficient information to generate a high-quality response without further searching.
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for optimizing the yield of Suzuki-Miyaura cross-coupling reactions involving this compound. This sterically hindered and electron-rich boronic acid can present unique challenges, and this resource aims to provide scientifically grounded solutions to overcome them.
Introduction: Understanding the Challenges
This compound is a valuable building block in organic synthesis. However, its structure presents two main challenges for achieving high yields in Suzuki coupling:
-
Steric Hindrance: The ortho-methyl group can sterically hinder the approach of the boronic acid to the palladium center during the crucial transmetalation step of the catalytic cycle.
-
Electron-Donating Groups: The ethoxy and methyl groups are electron-donating, which increases the electron density on the phenyl ring. This can slow down the transmetalation step, as a more electron-rich boronic acid is less readily transmetalated.
This guide will address these challenges through a series of common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most likely causes and how can I improve it?
A1: Low yields with this substrate are often multifactorial, stemming from issues with the catalyst system, reaction conditions, or side reactions. Here’s a systematic approach to troubleshooting:
1. Catalyst and Ligand Selection:
The choice of palladium catalyst and ligand is paramount for overcoming the steric hindrance and electronic effects of this compound.
-
Expertise & Experience: For sterically demanding substrates, bulky and electron-rich phosphine ligands are often necessary to promote the desired catalytic cycle. These ligands stabilize the palladium(0) species and facilitate both the oxidative addition and the reductive elimination steps.
-
Recommended Ligands: Consider screening ligands such as SPhos, XPhos, or RuPhos. These have demonstrated effectiveness in couplings with sterically hindered partners. For particularly challenging couplings, N-heterocyclic carbene (NHC) ligands can also be highly effective.
-
Palladium Source: Using a pre-formed palladium(0) catalyst, such as Pd(PPh₃)₄, or a palladium(II) precatalyst that is easily reduced in situ, like Pd(OAc)₂, is common. Modern precatalysts, such as the Buchwald or PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) systems, can offer improved stability and activity.
2. Base and Solvent Optimization:
The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation. The solvent system must solubilize the reagents and facilitate the interaction of the catalyst with the substrates.
-
Base Selection: The strength and solubility of the base are key. For sterically hindered boronic acids, stronger bases are often required. A common starting point is an aqueous solution of K₂CO₃ or Cs₂CO₃. However, for boronic acids prone to protodeboronation (see Q2), a milder, non-aqueous base like K₃PO₄ in an organic solvent may be more suitable.
-
Solvent System: A biphasic solvent system, such as toluene/water, dioxane/water, or THF/water, is often effective. The aqueous phase helps to dissolve the inorganic base, while the organic phase dissolves the substrates and catalyst. For anhydrous conditions, solvents like dioxane or toluene can be used with a soluble base.
3. Minimizing Side Reactions:
Two common side reactions that reduce the yield are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, converting the boronic acid back to the corresponding arene. This is a significant issue with electron-rich boronic acids. (See Q2 for mitigation strategies).
-
Homocoupling: This is the coupling of two molecules of the boronic acid to form a symmetrical biaryl. This can be minimized by ensuring a strictly inert atmosphere and using a slight excess of the aryl halide.
Below is a troubleshooting workflow to guide your optimization process:
Caption: A workflow for troubleshooting low yields in Suzuki couplings.
Q2: I am observing significant formation of 2-ethoxy-1-methylbenzene, indicating protodeboronation of my boronic acid. How can I prevent this?
A2: Protodeboronation is a common side reaction, especially with electron-rich boronic acids like this compound. The electron-donating groups make the ipso-carbon more susceptible to protonation. Here are several strategies to minimize this side reaction:
-
Use of Anhydrous Conditions: Water is a common proton source. Switching to an anhydrous solvent system (e.g., dry dioxane or toluene) with a soluble, non-aqueous base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) can significantly reduce protodeboronation.
-
Milder Base: Strong bases can accelerate protodeboronation. If you are using a strong base like NaOH or KOH, consider switching to a milder base such as K₃PO₄ or K₂CO₃.
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA (N-methyliminodiacetic acid) boronate, can be highly effective. These derivatives act as a "slow-release" source of the boronic acid in the reaction mixture, keeping its concentration low and thus minimizing the rate of protodeboronation.
-
Lower Reaction Temperature and Shorter Reaction Time: If the desired cross-coupling is sufficiently fast, lowering the reaction temperature and reducing the overall reaction time can decrease the extent of protodeboronation.
| Strategy | Rationale |
| Anhydrous Conditions | Reduces the availability of proton sources (water). |
| Milder Base | Decreases the rate of base-catalyzed protodeboronation. |
| Boronic Esters | Provides a slow, controlled release of the boronic acid, minimizing its concentration and susceptibility to side reactions. |
| Lower Temperature/Shorter Time | Reduces the thermal decomposition and time for side reactions to occur. |
Q3: I am seeing a significant amount of 4,4'-Diethoxy-2,2'-dimethyl-1,1'-biphenyl as a byproduct. What is causing this homocoupling, and how can I suppress it?
A3: The formation of a symmetrical biaryl from the boronic acid is known as homocoupling. This side reaction is often promoted by the presence of oxygen or palladium(II) species.
-
Rigorous Exclusion of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling. Ensure that your solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period) and that the reaction is maintained under a strict inert atmosphere.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous over Pd(II) sources like Pd(OAc)₂, as it reduces the initial concentration of Pd(II) that can promote homocoupling.
-
Stoichiometry Control: Using a slight excess of the aryl halide (e.g., 1.05-1.1 equivalents) relative to the boronic acid can help to ensure that the palladium catalyst preferentially reacts with the aryl halide in the oxidative addition step, thus outcompeting the homocoupling pathway.
-
Ligand Effects: Bulky, electron-rich ligands can stabilize the palladium center and favor the desired cross-coupling catalytic cycle over the homocoupling pathway.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This is a general starting point; optimization of specific parameters may be required.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 5:1 mixture, 6 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst and the phosphine ligand.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Technical Support Center: Troubleshooting Low Conversion Rates with 4-Ethoxy-2-methylphenylboronic acid
Welcome to the technical support center for 4-Ethoxy-2-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during its use in cross-coupling reactions, primarily the Suzuki-Miyaura coupling. Our goal is to provide you with the expertise and actionable protocols to overcome low conversion rates and optimize your experimental outcomes.
Introduction to this compound in Suzuki-Miyaura Coupling
This compound is a versatile building block in organic synthesis, valued for its role in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.[1] Its specific structure can be advantageous in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] However, like all chemical reactions, achieving high yields requires careful attention to a number of experimental parameters. This guide will walk you through a systematic approach to troubleshooting when your reaction with this compound is not performing as expected.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial questions and provides a first-line diagnostic approach to low conversion rates.
Q1: My Suzuki-Miyaura reaction with this compound has a very low yield or is not working at all. What are the first things I should check?
A1: When faced with a low or non-existent yield, a systematic check of your reagents and reaction setup is the most effective first step. Often, the root cause lies in one of the following areas:
-
Reagent Integrity:
-
Boronic Acid Quality: Boronic acids can degrade over time, especially with exposure to air and moisture.[2] Consider using a freshly opened bottle or purifying your existing stock.
-
Aryl Halide Reactivity: The reactivity of your coupling partner is crucial. The general trend for reactivity is I > Br > OTf >> Cl.[3] Aryl chlorides can be particularly challenging and may require more specialized catalyst systems.[3][4]
-
Catalyst and Ligand Stability: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[3][5] Ensure they have been stored under an inert atmosphere and are not visibly decomposed (e.g., formation of palladium black).[6]
-
-
Reaction Atmosphere:
-
Solvent and Base Purity:
-
Anhydrous and Degassed Solvents: Use of anhydrous and properly degassed solvents is critical to prevent catalyst deactivation and unwanted side reactions.[3]
-
Base Quality: The purity of the base is also important. Ensure it is dry and has been stored correctly.
-
Q2: I'm observing a significant amount of a side product that appears to be the result of my boronic acid reacting with itself (homocoupling). What causes this and how can I minimize it?
A2: The formation of a biaryl product from two molecules of this compound is a common side reaction known as homocoupling. The primary culprit is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[3]
Here are strategies to mitigate homocoupling:
-
Rigorous Degassing: This is the most critical step. Improve your degassing procedure for the solvent and ensure a strict inert atmosphere is maintained throughout the reaction.[3][6]
-
Stoichiometry Control: Using a slight excess of the aryl halide can sometimes help to favor the cross-coupling pathway over homocoupling.[7]
-
Catalyst Choice: In some cases, using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, may reduce homocoupling compared to in situ reduction of Pd(II) sources like Pd(OAc)₂.[6]
-
Temperature Optimization: Lowering the reaction temperature may disfavor the homocoupling pathway.[6]
Q3: My starting boronic acid seems to be disappearing, but I'm not getting the desired product. I suspect protodeboronation. How can I confirm this and prevent it?
A3: Protodeboronation is a major side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture.[3] This is particularly a concern with electron-deficient arylboronic acids, but can occur with others as well.[3]
Confirmation: You can often identify the protodeboronated product (2-ethoxy-1-methylbenzene in this case) by GC-MS or by comparing the NMR spectrum of your crude reaction mixture to a known standard.
Prevention Strategies:
-
Choice of Base: The base is necessary to activate the boronic acid but can also promote protodeboronation.[8] Milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial.[3]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation.[3] Employing anhydrous conditions with a suitable base can help minimize this side reaction.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester or an organotrifluoroborate can protect it from premature decomposition.[3][9] These reagents often release the active boronic acid species slowly, minimizing its concentration and thus the rate of protodeboronation.[9][10]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[3]
Part 2: In-Depth Troubleshooting & Optimization Protocols
If the initial checks do not resolve the issue, a more systematic approach to optimizing the reaction conditions is necessary.
The Suzuki-Miyaura Catalytic Cycle: Understanding the "Why"
To effectively troubleshoot, it is essential to understand the key steps of the Suzuki-Miyaura catalytic cycle. Each step has specific requirements that, if not met, can lead to low conversion.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. The efficiency of this step is dependent on the halide (I > Br > Cl) and the electronic properties of the aryl halide.[3][11]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This is a crucial step where the base plays a key role by activating the boronic acid.[12][13]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[12]
Systematic Optimization Workflow
When faced with persistent low yields, a systematic screening of reaction parameters is the most effective approach. The following workflow can help you identify the optimal conditions for your specific substrates.
Caption: A systematic workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Detailed Experimental Protocols
This protocol provides a framework for comparing the efficacy of different bases in your reaction.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 4 mol%)
-
Base to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol)
-
Solvent system (e.g., Toluene/H₂O 10:1, 11 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, palladium catalyst, phosphine ligand, and the selected base.[13]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[13]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to a standard temperature (e.g., 90-100 °C) and stir vigorously for a set time (e.g., 12-16 hours).[13]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, perform a standard aqueous workup, and purify the product by column chromatography.
The following tables provide illustrative data on how different reaction components can affect the yield. Note that optimal conditions are highly substrate-dependent.
Table 1: Effect of Base on Reaction Yield
| Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 75 |
| K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 88 |
| Cs₂CO₃ | THF/H₂O (4:1) | 80 | 16 | 92 |
| Na₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 70 |
| Et₃N | Toluene | 100 | 12 | <10 |
Data compiled from various sources for illustrative purposes.[13]
Table 2: Effect of Solvent on Reaction Yield
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Toluene/H₂O (4:1) | K₃PO₄ | 100 | 12 | 85 |
| 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | 100 | 12 | 90 |
| THF/H₂O (4:1) | K₃PO₄ | 80 | 16 | 82 |
| DMF | K₃PO₄ | 100 | 12 | 65 |
The use of polar aprotic solvents like DMF can sometimes lead to different selectivities or side reactions.[14][15]
Table 3: Common Palladium Catalysts and Ligands
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | PPh₃ | 1-5 | A common and cost-effective starting point. |
| Pd(PPh₃)₄ | - | 1-5 | A Pd(0) source, good for avoiding in situ reduction issues. |
| Pd₂(dba)₃ | XPhos or SPhos | 1-2 | Buchwald ligands, often highly effective for challenging couplings.[2] |
| Pd(dppf)Cl₂ | - | 1-3 | A stable precatalyst, often used for a wide range of substrates. |
Part 3: Advanced Topics and Mechanistic Insights
The Multifaceted Role of the Base
The base in a Suzuki-Miyaura reaction does more than just facilitate the reaction; its choice can be critical for success.[13] The base is believed to have several roles:
-
Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[12][13][16]
-
Formation of Palladium Complexes: The base can influence the nature of the palladium complexes in the catalytic cycle.[12]
-
Acceleration of Reductive Elimination: In some cases, the base can accelerate the final product-forming step.[12]
Understanding and Preventing Catalyst Decomposition
The formation of palladium black is a visual indicator of catalyst decomposition and a common reason for reaction failure.[6] This occurs when the palladium catalyst aggregates and precipitates out of solution, rendering it inactive.
Causes:
-
High Temperatures: Can accelerate decomposition.[6]
-
Poor Ligand Stability: The ligand may degrade under the reaction conditions.[6]
-
Presence of Oxygen: As previously mentioned, oxygen can lead to catalyst deactivation.
Solutions:
-
Use Robust Ligands: N-heterocyclic carbene (NHC) ligands or bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can be more stable.[6][12]
-
Optimize Temperature: Run the reaction at the lowest effective temperature.
-
Use Precatalysts: Modern palladium precatalysts are designed for greater stability and more efficient generation of the active Pd(0) species.
Conclusion
Successfully troubleshooting low conversion rates in Suzuki-Miyaura reactions with this compound requires a logical and systematic approach. By understanding the underlying reaction mechanism and carefully considering the roles of each component—from the quality of your starting materials to the choice of catalyst, base, and solvent—you can effectively diagnose and resolve common issues. This guide provides the foundational knowledge and practical protocols to help you achieve high yields and reproducible results in your synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Common side reactions with 4-Ethoxy-2-methylphenylboronic acid and how to avoid them.
Welcome to the technical support center for 4-Ethoxy-2-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent in cross-coupling reactions. Our focus is on anticipating and resolving common side reactions to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section addresses specific experimental issues you may encounter when using this compound, with a focus on Suzuki-Miyaura coupling.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
A low or negligible yield is one of the most common challenges, often stemming from the specific structural features of this compound. The ortho-methyl group introduces steric hindrance, which can impede key steps in the catalytic cycle.[1][2]
Potential Causes & Solutions:
-
Steric Hindrance: The methyl group at the ortho position can sterically hinder the transmetalation step of the Suzuki-Miyaura reaction.[1][3]
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[1]
-
Solution: Ensure your palladium source and ligand are active. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust precatalyst system.[2]
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for sterically hindered couplings.[2][4]
-
Solution: A weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred to minimize side reactions.[5] Anhydrous conditions, if feasible, can be beneficial, though some water is often necessary for the activity of certain bases.[2][5] Higher temperatures (80–110 °C) may be required to overcome the activation energy barrier imposed by steric hindrance.[1]
-
Issue 2: Significant Formation of Protodeboronated Byproduct (1-Ethoxy-3-methylbenzene)
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a prevalent side reaction for arylboronic acids.[6][7][8] This can be particularly problematic under both acidic and basic conditions.[7][9]
Potential Causes & Solutions:
-
Base-Mediated Protodeboronation: Strong bases in the presence of a proton source (like water) can facilitate the removal of the boronic acid group.[2]
-
Solution: Use a milder base (e.g., K₂CO₃, Cs₂CO₃) and minimize the amount of water in the reaction, or use anhydrous conditions if the chosen base allows.[2] The choice of solvent can also play a role; aprotic solvents may be advantageous.
-
-
Acid-Promoted Protodeboronation: Trace acidic impurities can catalyze this side reaction.[6][7]
-
Solution: Ensure all reagents and solvents are free from acidic contaminants. Purification of starting materials may be necessary.
-
Issue 3: Presence of Homocoupled Byproduct (3,3'-Dimethyl-6,6'-diethoxy-1,1'-biphenyl)
The formation of a symmetrical biaryl from the boronic acid is a common side reaction, often driven by oxidative processes.[10]
Potential Causes & Solutions:
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid, mediated by the palladium catalyst.[1]
-
Solution: Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup.
-
-
Catalyst Choice: Some palladium catalyst systems are more prone to promoting homocoupling.
-
Solution: Experiment with different palladium sources and ligands.[2] Sometimes, adjusting the palladium to ligand ratio can also mitigate this side reaction. Slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[2]
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: this compound should be stored in a cool (2-8 °C), dry place, away from light and moisture.[11] Boronic acids have a tendency to undergo dehydration to form cyclic anhydrides known as boroxines. While boroxines are often competent in Suzuki couplings, their formation can lead to inconsistencies in stoichiometry. Storing the compound under an inert atmosphere (argon or nitrogen) is recommended to prevent degradation.
Q2: Can I use this compound directly if it has formed some of its boroxine anhydride?
A2: Yes, in many cases, the boroxine anhydride will be converted back to the boronic acid under the basic aqueous conditions of the Suzuki-Miyaura reaction. However, this can affect the accuracy of weighing the reagent. For reactions sensitive to precise stoichiometry, it is advisable to use fresh, pure boronic acid. Some suppliers note that their product contains varying amounts of the anhydride.[12]
Q3: What is the impact of the ethoxy group on the reactivity of this boronic acid?
A3: The para-ethoxy group is an electron-donating group. In the context of Suzuki-Miyaura coupling, electron-donating groups on the aryl boronic acid can increase the electron density on the carbon atom attached to the boron, which can facilitate the transmetalation step.[13]
Q4: Are there alternative forms of this boronic acid that might be more stable or easier to handle?
A4: Yes, boronic esters, such as the pinacol ester or MIDA (N-methyliminodiacetic acid) ester derivatives, are often more stable to storage and purification than the free boronic acid.[14] These esters can be used directly in many cross-coupling reactions and may offer advantages in terms of reduced side reactions like protodeboronation.[14][15] Potassium trifluoroborate salts are another class of highly stable, crystalline solids that are excellent substitutes for boronic acids.[16]
Experimental Protocols & Data
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling with this compound
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos, XPhos) or a pre-catalyst like SPhos-Pd-G2 | To overcome steric hindrance from the ortho-methyl group.[2] |
| Ligand to Pd Ratio | 1.1:1 to 2:1 | To ensure complete coordination to the metal center and promote catalytic activity. |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | Milder bases are less likely to promote protodeboronation.[5] |
| Solvent | Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | Aprotic solvents with a small amount of water are often effective.[1] |
| Temperature | 80-110 °C | Higher temperatures are often necessary for sterically hindered substrates.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxygen-induced homocoupling and catalyst degradation.[1] |
Protocol: General Procedure for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2-3 equiv).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand.
-
Solvent Addition: Add the degassed solvent system via syringe.[1]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature.[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Pathways in Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Logic for a Failed Reaction
Caption: A flowchart for troubleshooting common issues in Suzuki-Miyaura couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
- 12. This compound (contains varying amounts of Anhydride), TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. scientificupdate.com [scientificupdate.com]
- 15. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Products from 4-Ethoxy-2-methylphenylboronic Acid Reactions
Welcome to the technical support center for navigating the purification challenges associated with products derived from 4-Ethoxy-2-methylphenylboronic acid. This versatile reagent is a cornerstone in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, for building complex molecular architectures.[1][2] However, the path from a crude reaction mixture to a highly pure final product is often fraught with challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven troubleshooting strategies and in-depth explanations to streamline your purification workflows.
Core Purification Challenges: An Overview
Reactions involving this compound, while powerful, can generate a predictable yet challenging profile of impurities. These typically include unreacted starting materials, homocoupled byproducts, and residual catalyst components. Successfully isolating the desired product requires a systematic approach tailored to the specific impurities present.
Below is a logical workflow for tackling post-reaction purification.
References
Impact of base and solvent choice on 4-Ethoxy-2-methylphenylboronic acid reactivity.
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-ethoxy-2-methylphenylboronic acid. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use in cross-coupling reactions, with a particular focus on the Suzuki-Miyaura coupling. Our guidance is grounded in established mechanistic principles and field-proven insights to help you optimize your synthetic outcomes.
Understanding the Reactivity of this compound
This compound is an increasingly utilized building block in organic synthesis. Its unique substitution pattern—an electron-donating ethoxy group at the para-position and a sterically demanding methyl group at the ortho-position—imparts specific reactivity characteristics that require careful consideration of reaction parameters. The ethoxy group enhances the nucleophilicity of the aryl ring, while the ortho-methyl group can impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. This guide will help you navigate these effects to achieve high-yield, clean reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific rationale behind them.
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield or has failed completely. What are the most likely causes and how can I fix this?
Low conversion is the most common issue, often stemming from a combination of steric hindrance and suboptimal reaction conditions. Let's break down the potential culprits and the corresponding troubleshooting steps.
Initial Checks:
-
Reagent Quality: Ensure your this compound is pure and has not significantly dehydrated to its boroxine trimer. While often in equilibrium, high boroxine content can affect stoichiometry. Also, verify the purity of your aryl halide, palladium catalyst, and ligand.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[1] Ensure your reaction setup was thoroughly purged with an inert gas (argon or nitrogen) and that degassed solvents were used.
Systematic Troubleshooting:
-
The Problem of Steric Hindrance: The ortho-methyl group on your boronic acid can significantly slow down the transmetalation step, which is often rate-limiting.[2]
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily accommodate the sterically hindered boronic acid.[3] Consider switching from standard ligands like PPh₃ to more specialized Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4]
-
-
Inadequate Base Activation: The base is critical for forming the more nucleophilic boronate species (Ar-B(OH)₃⁻), which is necessary for efficient transmetalation.[4][5] A base that is too weak or poorly soluble may not be effective.
-
Solution: Switch to a stronger or more soluble base. For sterically hindered boronic acids, stronger bases are often required.[2] Create a screening matrix to test different bases.
Table 1: Base Selection Guide for Hindered Suzuki-Miyaura Couplings
-
| Base | Strength | Common Solvents | Key Considerations |
| K₂CO₃ | Moderate | THF/Water, Dioxane/Water | A good starting point, but may be too weak for challenging couplings.[5] |
| K₃PO₄ | Strong | Dioxane, Toluene, THF | Often excellent for hindered substrates; its solubility in organic solvents is moderate.[6] |
| Cs₂CO₃ | Strong | Dioxane, THF, DMF | Highly effective due to the high solubility of the cesium boronate salt, but more expensive.[5] |
| NaOtBu | Very Strong | THF, Toluene (anhydrous) | Can be very effective but may promote side reactions if not used under strictly anhydrous conditions.[7] |
| KF | Weak | Toluene, Dioxane | A mild option that can be effective, particularly if base-sensitive functional groups are present.[4] |
-
Suboptimal Solvent Choice: The solvent influences catalyst stability, reagent solubility, and the rate of key steps in the catalytic cycle.[8]
-
Solution: The choice of solvent is often linked to the base. For carbonate and phosphate bases, ethereal solvents with a small amount of water (e.g., Dioxane/H₂O or THF/H₂O in a 4:1 to 10:1 ratio) are common. The water aids in dissolving the inorganic base and can facilitate the formation of Pd-OH species, which may accelerate transmetalation.[9][10] However, for highly sensitive substrates, anhydrous conditions with a solvent like toluene or THF may be necessary to prevent side reactions.[7]
-
Q2: I'm observing a significant amount of a byproduct that appears to be 3-ethoxy-toluene. What is happening and how can I prevent it?
This is a classic case of protodeboronation , where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[11] This side reaction is often base-catalyzed and can be a major issue with electron-rich boronic acids like yours.[12][13]
Strategies to Minimize Protodeboronation:
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K). These are generally more resistant to premature decomposition and release the active boronic acid species more slowly during the reaction.[4][14]
-
Optimize the Base: While a base is necessary, overly harsh basic conditions can accelerate protodeboronation.[15]
-
If using a very strong base like an alkoxide, ensure your reaction is scrupulously anhydrous.
-
Consider using a milder base like KF, which is known to be effective while minimizing this side reaction.[4]
-
-
Control Water Content: While a small amount of water can be beneficial, excess water can promote protodeboronation.[10] If using an aqueous base system, try reducing the proportion of water.
-
Reaction Time and Temperature: Minimize reaction time and use the lowest temperature that affords a reasonable reaction rate. Prolonged exposure to basic conditions at high temperatures will favor protodeboronation.
Q3: My main byproduct is 4,4'-diethoxy-2,2'-dimethylbiphenyl. How can I reduce this homocoupling?
The formation of a biaryl product from two molecules of the boronic acid is known as homocoupling . This is often promoted by the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[1]
Methods to Suppress Homocoupling:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent is thoroughly degassed by methods such as freeze-pump-thaw cycles or by sparging with an inert gas for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Pd(0) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to the active Pd(0) catalyst can sometimes be inefficient and lead to side reactions, including homocoupling. Using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this.
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Experimental Protocols & Workflows
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol provides a robust starting point. Optimization of the base, ligand, and solvent will likely be necessary for your specific aryl halide.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst/Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Degassing: Seal the flask with a septum and evacuate and backfill with inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, to achieve a 0.1-0.2 M concentration relative to the aryl halide) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Workflow Diagram
The following diagram outlines a logical progression for troubleshooting a low-yielding Suzuki-Miyaura reaction with this compound.
Caption: A decision tree for troubleshooting Suzuki-Miyaura couplings.
Frequently Asked Questions (FAQs)
Q: Why is the choice of base so critical for this specific boronic acid? A: The base performs a dual, crucial role: it activates the boronic acid by forming a more nucleophilic boronate complex and facilitates the regeneration of the palladium catalyst.[5][16] For this compound, the steric hindrance from the ortho-methyl group makes transmetalation difficult. A stronger base (like K₃PO₄ or Cs₂CO₃) is often needed to generate a sufficient concentration of the activated boronate species to overcome this steric barrier and drive the reaction forward.
Q: Can I run this reaction under anhydrous conditions? A: Yes, and sometimes it is preferable. While many Suzuki protocols use aqueous/organic mixtures, anhydrous conditions are beneficial when dealing with substrates that are sensitive to water or when trying to minimize protodeboronation.[7] If you choose anhydrous conditions, you must use a base that is soluble in your organic solvent, such as NaOtBu or certain fluoride salts.
Q: How does the ethoxy group affect the reaction? A: The para-ethoxy group is electron-donating, which increases the electron density on the phenyl ring. This makes the boronic acid a more potent nucleophile after activation by the base. However, this increased electron density also makes the C-B bond more susceptible to cleavage by protons, increasing the risk of protodeboronation.[11][13]
Q: What is a boroxine and should I be concerned about it? A: Boroxine is the cyclic trimer anhydride formed by the dehydration of three boronic acid molecules. Most solid boronic acids exist in equilibrium with their boroxine form. For routine Suzuki couplings, this is not usually a major issue as the boroxine will hydrolyze back to the monomeric boronic acid under the aqueous basic conditions of the reaction. However, it is good practice to use fresh, high-purity boronic acid and to be aware that the molecular weight of the boroxine is different, which can affect accurate stoichiometric calculations if it is the dominant form.
Q: Which palladium catalyst is best to start with? A: For a challenging substrate like this, starting with a robust catalyst system is advisable. A combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich ligand like SPhos or XPhos is a highly effective starting point for many sterically hindered couplings.[4] Pre-catalysts that incorporate these ligands, such as XPhos Pd G3, are also excellent choices as they are often more stable and lead to more reproducible results.
References
- 1. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protodeboronation [organic-chemistry.org]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Guide: Overcoming Steric Hindrance with 4-Ethoxy-2-methylphenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for addressing the challenges associated with 4-Ethoxy-2-methylphenylboronic acid in cross-coupling reactions. Our focus is to move beyond simple protocols and delve into the underlying chemical principles to empower you to optimize your synthetic strategies.
Part 1: Understanding the Challenge
This first section of frequently asked questions (FAQs) addresses the fundamental reasons why this compound can be a challenging substrate.
Q1: Why is this compound considered a sterically hindered reagent?
A: The steric hindrance of this compound arises primarily from the methyl group positioned at the ortho position (C2) relative to the boronic acid functional group. This ortho-substituent physically obstructs the approach of the palladium catalyst and the coupling partner, which is a critical step in the reaction mechanism.
Q2: How does this steric hindrance impact the Suzuki-Miyaura coupling reaction?
A: The Suzuki-Miyaura coupling follows a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] Steric hindrance from the ortho-methyl group on this compound primarily impedes the transmetalation step.[3]
During transmetalation, the organic group from the boronic acid is transferred to the palladium(II) complex.[1] The bulky methyl group can slow down or prevent the necessary proximity and orientation between the boronic acid and the palladium center, leading to low or no product yield. In some cases, competitive side reactions like protodeboronation (loss of the boronic acid group) can become more prevalent.[4]
Part 2: Troubleshooting and Strategic Optimization
This section provides actionable solutions to common problems encountered when using this compound.
Q3: My Suzuki-Miyaura reaction with this compound has failed or resulted in a low yield. What are the most probable causes and how can I troubleshoot them?
A: A low or non-existent yield is a common issue with sterically hindered substrates. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for a sterically hindered Suzuki-Miyaura coupling.
Q4: Which palladium catalysts and ligands are most effective for coupling this compound?
A: Standard catalysts like Pd(PPh₃)₄ often fail with sterically demanding substrates. The key is to use a catalytic system that is both highly active and can accommodate the steric bulk.
-
Bulky, Electron-Rich Phosphine Ligands: These are the gold standard for sterically hindered couplings.[5][6] Ligands developed by the Buchwald group, such as SPhos and XPhos, are excellent choices.[7] Their bulky structure promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide.[1][8]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong electron-donating ligands that form very stable and active palladium complexes.[9] They are an excellent alternative to phosphine ligands for challenging couplings.
-
Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., SPhos Pd G3/G4) is highly recommended. These complexes offer greater stability, are easier to handle, and ensure the generation of the active Pd(0) species in a controlled manner.
| Catalyst System Component | Recommended for Steric Hindrance | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Pre-catalysts | Readily available and effective precursors to the active Pd(0) catalyst. |
| Ligand | Buchwald-type: SPhos, XPhos, RuPhos | Bulky and electron-rich, enhancing catalyst activity and stability.[7] |
| NHC-based: IPr, SImes | Strong σ-donors that create highly active and stable catalytic species.[9] | |
| Specialized: AntPhos, BI-DIME | Specifically designed for extremely demanding, multi-ortho-substituted couplings.[10][11][12] |
Q5: How do I select the optimal base and solvent for this hindered coupling?
A: The choice of base and solvent is critical and interdependent. The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate complex, which is necessary for transmetalation.[9][13]
-
Base Selection: Weak bases like Na₂CO₃ are often insufficient.[14][15] Stronger, non-nucleophilic bases are required.
-
Potassium Phosphate (K₃PO₄): An excellent choice for hindered couplings. Its moderate solubility and high basicity are ideal.
-
Cesium Carbonate (Cs₂CO₃): A very strong base that can be effective when others fail, though it is more expensive.
-
Aqueous bases are generally preferred as water plays a crucial role in the catalytic cycle.[13][16]
-
-
Solvent Selection: A solvent system that can facilitate the interaction of all components (organic halide, aqueous base, boronic acid, and catalyst) is necessary.
-
1,4-Dioxane/Water: A classic and highly effective system for a wide range of substrates.[16]
-
Toluene/Water or THF/Water: Good alternatives, with THF allowing for milder conditions due to its lower boiling point.[16][17] The ratio of organic solvent to water can be optimized, but a ratio around 3:1 to 5:1 is a good starting point.[17]
-
Q6: Can adjusting the reaction temperature and time improve the outcome?
A: Absolutely. Sterically hindered reactions are kinetically slower.
-
Temperature: Higher temperatures are generally required to overcome the activation energy barrier of the slow transmetalation step. Reactions are typically run between 80-110 °C. For high-boiling solvents like dioxane, reflux is common.
-
Reaction Time: These reactions often require longer times to reach completion. Monitor the reaction by TLC or LC-MS. It is not uncommon for these couplings to require 12-24 hours.
Part 3: Recommended Experimental Protocol
This section provides a detailed, step-by-step protocol for a generalized Suzuki-Miyaura coupling reaction with this compound and a generic aryl bromide.
Protocol: Synthesis of a 4'-Ethoxy-2'-methyl-substituted Biaryl
Caption: Step-by-step workflow for a sterically hindered Suzuki-Miyaura coupling.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)
-
SPhos Pd G4 Pre-catalyst (0.01-0.02 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized Water (degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, this compound, and finely powdered potassium phosphate.
-
Add the SPhos Pd G4 pre-catalyst.
-
Seal the flask and carefully evacuate and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed 1,4-dioxane, followed by the degassed water (a typical solvent ratio is 4:1 to 5:1 dioxane:water).
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the desired biaryl product.
References
- 1. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Navigating the Challenges of 4-Ethoxy-2-methylphenylboronic acid in Cross-Coupling Reactions
Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals working with 4-Ethoxy-2-methylphenylboronic acid. This resource is designed to provide in-depth, practical solutions to a common yet often frustrating side reaction: protodeboronation. As an electron-rich arylboronic acid, this compound is particularly susceptible to this decomposition pathway, leading to reduced yields and purification challenges in Suzuki-Miyaura and other cross-coupling reactions.
This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design. We will explore the mechanisms of protodeboronation and provide a series of actionable troubleshooting steps and preventative protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the common issues encountered when using this compound and provides targeted solutions.
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield of the desired biaryl product, and I'm isolating 3-methylphenetole as a major byproduct. What is happening?
A1: You are observing the classic signs of protodeboronation. This is an undesired side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom, converting your starting material into an inactive arene (in this case, 3-methylphenetole).[1][2] This reaction is particularly prevalent with electron-rich arylboronic acids like yours, as the electron-donating ethoxy and methyl groups increase the electron density on the ipso-carbon (the carbon atom bonded to boron), making it more susceptible to protonolysis.[3]
The mechanism can be catalyzed by both acid and, more commonly in Suzuki reactions, base.[1] Under basic conditions, the boronic acid is converted to the more reactive boronate anion ([ArB(OH)₃]⁻), which then reacts with a proton source (often water in the solvent or from the base itself) to cleave the C-B bond.[4][5][6]
Q2: What are the primary factors that accelerate the protodeboronation of this compound?
A2: Several factors can exacerbate protodeboronation, and understanding them is key to suppression:
-
Strong Bases & High pH: Strong bases (e.g., NaOH, KOH) and highly aqueous basic conditions significantly accelerate protodeboronation by increasing the concentration of the reactive boronate species.[4][6][7]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of all reactions, including the undesired protodeboronation.[2][8]
-
Presence of Water: Water is the most common proton source for this side reaction. While Suzuki couplings often benefit from some water, excessive amounts can be detrimental.[9]
-
Prolonged Reaction Times: The longer your boronic acid is exposed to destabilizing conditions, the more extensive the protodeboronation will be.[2]
-
Inefficient Catalyst System: If the desired Suzuki-Miyaura coupling is slow, the competing protodeboronation reaction has more time to occur.[10]
Q3: How can I modify my reaction conditions to minimize protodeboronation?
A3: The core strategy is to accelerate the desired cross-coupling reaction relative to the protodeboronation pathway. Here are several effective approaches:
-
Choice of Base: This is often the most critical parameter. Switch from strong, highly aqueous bases to milder or anhydrous-compatible options.[9]
-
Solvent System: The solvent choice is interdependent with the base. Anhydrous conditions can significantly reduce the rate of protodeboronation.[9]
-
Temperature Control: Operate at the lowest temperature that still allows for an efficient rate of cross-coupling.[8]
-
Use of a More Stable Boron Reagent: Converting the boronic acid to a more stable derivative, such as a pinacol or MIDA ester, is a highly effective strategy.[1][11][12] These reagents slowly release the boronic acid in situ, keeping its standing concentration low and minimizing decomposition.[10]
The following diagram illustrates the competing pathways and the strategic intervention points:
Caption: Competing reaction pathways for this compound.
Troubleshooting and Optimization Strategies
The table below provides a structured approach to troubleshooting, linking observed problems with probable causes and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solutions & Key Considerations |
| High levels (>20%) of 3-methylphenetole byproduct detected by GC-MS or LC-MS. | 1. Base is too strong or concentration is too high. 2. Excessive water in the reaction. 3. Reaction temperature is too high. | Solution 1 (Base Modification): - Replace NaOH/KOH with milder bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[9]- Use finely powdered, anhydrous base if running under anhydrous conditions.Solution 2 (Solvent Control): - Switch to anhydrous solvents like Toluene, Dioxane, or THF.- If a co-solvent is needed, minimize the amount of water (e.g., 10:1 organic/water).Solution 3 (Temperature Optimization): - Run the reaction at a lower temperature (e.g., 60-80 °C) and monitor for progress. This is especially viable with a highly active catalyst.[8] |
| Reaction stalls; starting materials remain even after extended time. | 1. Catalyst deactivation. 2. Protodeboronation has consumed the boronic acid. 3. Insufficiently active catalyst for the given conditions. | Solution 1 (Catalyst Integrity): - Ensure proper degassing of solvents to remove oxygen, which can deactivate the Pd(0) catalyst.[9]- Use a fresh, high-quality palladium precatalyst and ligand.Solution 2 (Reagent Stability): - Convert the boronic acid to its pinacol ester derivative for enhanced stability. (See Protocol 1).Solution 3 (Catalyst System Upgrade): - Employ a more active catalyst system. Modern Buchwald-type ligands (e.g., SPhos, XPhos) with a suitable palladium precatalyst can accelerate the coupling, outcompeting protodeboronation.[10] |
| Inconsistent results between batches. | 1. Variable quality/age of the boronic acid. 2. Inconsistent degassing or inert atmosphere. 3. Variable water content in solvents or base. | Solution 1 (Reagent Standardization): - Use a fresh bottle of this compound or purify older batches.- For maximum consistency, prepare a large batch of the corresponding pinacol ester.Solution 2 (Procedural Rigor): - Standardize the degassing procedure (e.g., 3x vacuum/backfill cycles with argon).Solution 3 (Anhydrous Technique): - Use freshly dried solvents and anhydrous-grade bases. |
Experimental Protocols
Protocol 1: Conversion of this compound to its Pinacol Ester for Enhanced Stability
This protocol converts the boronic acid to a more robust pinacol ester, which is less susceptible to premature protodeboronation.[13]
Workflow Diagram:
Caption: Workflow for preparing the pinacol ester derivative.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv.) and pinacol (1.1 equiv.).
-
Dissolution: Add a suitable solvent, such as toluene or hexanes, to the flask (approx. 0.2-0.5 M concentration).
-
Azeotropic Water Removal: Heat the mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: Continue reflux until no more water is collected (typically 2-4 hours).
-
Workup: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can often be used directly. If necessary, purify by recrystallization from a suitable solvent (e.g., hexanes) or by flash column chromatography on silica gel.
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol employs a milder base and a highly active catalyst system to favor the cross-coupling pathway.
Reagents & Setup:
-
This compound pinacol ester (from Protocol 1) (1.2 equiv.)
-
Aryl Halide (Ar-X) (1.0 equiv.)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base: Finely powdered, anhydrous K₃PO₄ (2.0-3.0 equiv.)
-
Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene
Step-by-Step Methodology:
-
Inert Atmosphere: Add the aryl halide, boronic ester, and K₃PO₄ to a dry reaction flask. Seal the flask and perform three cycles of evacuation and backfilling with an inert gas (Argon or Nitrogen).[9][12]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for the consumption of the aryl halide and the formation of the desired product. Aim for the shortest reaction time necessary for completion to minimize potential decomposition.[12]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
By implementing these informed strategies and robust protocols, you can significantly mitigate the challenge of protodeboronation and achieve higher yields and purity in your cross-coupling reactions involving this compound.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
Technical Support Center: Catalyst Deactivation in 4-Ethoxy-2-methylphenylboronic Acid Couplings
Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting catalyst deactivation issues encountered during Suzuki-Miyaura cross-coupling reactions involving 4-ethoxy-2-methylphenylboronic acid. As a sterically hindered and electron-rich substrate, it presents unique challenges that can lead to diminished catalytic activity and lower product yields. This technical support center provides in-depth, question-and-answer-based troubleshooting guides and FAQs to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is resulting in a low yield. What are the most likely initial causes related to catalyst deactivation?
A1: Low yields with this specific boronic acid are often linked to a few primary factors that contribute to catalyst deactivation. The initial points to investigate are:
-
Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1][2] The electron-donating ethoxy group on your substrate can make it more susceptible to this issue, especially under certain basic and aqueous conditions.[3]
-
Catalyst Oxidation: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to the formation of inactive Pd(II) species and phosphine ligand oxidation.[4]
-
Homocoupling: The boronic acid can couple with itself, forming a biaryl byproduct. This is often competitive with the desired cross-coupling, especially if the main reaction is sluggish due to steric hindrance from the ortho-methyl group.[5][6]
Q2: I observe the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
A2: The formation of palladium black is a visual indicator of catalyst decomposition, where the active, soluble palladium complexes aggregate into inactive, elemental palladium.[5][7] This is a common deactivation pathway in palladium-catalyzed cross-coupling reactions.
To prevent this, consider the following:
-
Ligand Choice: Bulky, electron-rich phosphine ligands are crucial for stabilizing the palladium center and preventing aggregation.[8] For a sterically hindered substrate like this compound, ligands such as SPhos, XPhos, or RuPhos are often more effective than standard ligands like PPh₃.[9]
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. It is a delicate balance, and sometimes a slightly lower temperature for a longer duration can preserve the catalyst's activity.
-
Ligand-to-Palladium Ratio: The stoichiometry of the ligand to the palladium precursor can be critical. An appropriate excess of the phosphine ligand can help maintain the stability of the catalytic species in solution.[10]
Q3: How does the choice of base impact catalyst stability and the overall reaction with this compound?
A3: The base plays a multifaceted role in the Suzuki-Miyaura reaction, and its choice is critical when working with a sensitive substrate. The base activates the boronic acid for transmetalation by forming a more nucleophilic borate species.[11][12] However, strong bases, especially in the presence of water, can also promote protodeboronation.[13]
For this compound, a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) might be preferable to stronger bases like sodium or potassium hydroxide to minimize protodeboronation. The use of anhydrous conditions is also highly recommended to suppress this side reaction.[5]
Troubleshooting Guides
Issue 1: Low or No Product Formation with Consumption of Starting Material
If you observe the consumption of your starting aryl halide but little to no formation of the desired product, it is likely that side reactions involving the boronic acid are consuming it before it can effectively participate in the cross-coupling.
Troubleshooting Workflow
Caption: Workflow for troubleshooting low yields when the starting material is consumed.
Detailed Steps & Solutions
-
Minimize Protodeboronation:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous, degassed solvents.
-
Switch to a Boronic Ester: Convert the this compound to a more stable pinacol (Bpin) or MIDA boronate ester. These derivatives are less prone to premature decomposition and release the boronic acid slowly in situ.[4][9]
-
Optimize the Base: Screen weaker bases such as K₂CO₃, K₃PO₄, or organic bases.
-
-
Reduce Homocoupling:
-
Use a Pre-formed Pd(0) Catalyst: Catalyst precursors like Pd(OAc)₂ require in situ reduction, which can sometimes favor homocoupling. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this.[6]
-
Adjust Stoichiometry: While a slight excess of the boronic acid is common, a large excess can drive the homocoupling side reaction. Try using a stoichiometry closer to 1:1.
-
Issue 2: Reaction Stalls or Fails to Go to Completion
If the reaction starts but then stalls, this often points to gradual catalyst deactivation over the course of the reaction.
Catalyst Deactivation Pathways
Caption: Common catalyst deactivation pathways leading to stalled reactions.
Experimental Protocols for Optimization
Protocol 1: Catalyst System Screening
For sterically hindered substrates, a robust catalyst system is paramount.
| Parameter | Condition A (Standard) | Condition B (Optimized for Hindered Substrates) | Rationale |
| Palladium Source | Pd(PPh₃)₄ | Pd₂(dba)₃ or Pd(OAc)₂ | Pd(0) sources or precursors for use with specialized ligands. |
| Ligand | None | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands stabilize the catalyst and promote oxidative addition.[8] |
| Pd:Ligand Ratio | N/A | 1:2 to 1:4 | An excess of ligand can prevent catalyst aggregation. |
| Catalyst Loading | 1-5 mol% | 0.5-2 mol% | Highly active catalysts can often be used at lower loadings. |
Step-by-Step Protocol for Catalyst Screening:
-
To a dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[4]
-
In a separate vial, under the inert atmosphere, prepare the catalyst system by mixing the palladium precursor and the phosphine ligand in the desired ratio in a small amount of the reaction solvent.
-
Add the degassed solvent to the Schlenk flask, followed by the catalyst solution via syringe.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Boron Impurity Removal in Organic Synthesis
Welcome to the Technical Support Center for the purification of reaction mixtures from boron-containing impurities. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on removing residual boronic acids, boronate esters, and related species from your valuable compounds. As a Senior Application Scientist, my goal is to equip you with not just protocols, but also the underlying chemical principles to troubleshoot and optimize your workup procedures effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the removal of boron impurities.
Q1: Why are boron-containing impurities, like boronic acids, so challenging to remove?
A: Boronic acids and their derivatives present a unique purification challenge due to their variable polarity and amphoteric nature. They can act as both weak Lewis acids and hydrogen bond donors. This dual character can lead to issues like streaking on silica gel chromatography and partial solubility in both organic and aqueous phases during extractions. Furthermore, boronic acids have a tendency to form cyclic anhydrides, known as boroxines, which have different physical properties than the parent acid, further complicating purification.[1]
Q2: My standard aqueous workup isn't removing the boronic acid impurity. What should I do?
A: This is a very common issue. A simple water wash is often insufficient. To effectively remove boronic acids via extraction, you need to deprotonate them to the more water-soluble boronate salt. This is achieved by washing the organic layer with a basic aqueous solution (pH > 10), such as 1-2 M NaOH or K₂CO₃.[1] For particularly stubborn cases, adding a complexing agent like D-sorbitol to the basic wash can significantly improve the partitioning of the boronate into the aqueous phase.[1][2]
Q3: My product and the boronic acid byproduct are co-eluting during silica gel chromatography. What are my options?
A: Co-elution is a frequent problem due to the polarity of many boronic acids.[1] Here are several strategies to overcome this:
-
Switch to a different stationary phase: Neutral alumina can be a good alternative to silica gel for the purification of boronate esters.[3]
-
Modify the silica gel: You can impregnate the silica gel with boric acid to reduce the Lewis basicity of the silica surface, which can suppress the over-adsorption and streaking of boronic acid pinacol esters.[4]
-
Use a boron scavenger resin: These are highly effective and involve stirring the crude product with the resin, which covalently binds the boronic acid, followed by simple filtration.[1][5]
-
Derivatize the boronic acid: Converting the boronic acid to its potassium trifluoroborate salt alters its polarity and chromatographic behavior, often allowing for easier separation.[6]
Q4: I used sodium borohydride for a reduction and now have boron residues. How can I remove them?
A: After quenching a sodium borohydride reaction, boric acid is formed. If the reaction is quenched with acetic acid and methanol is added, volatile trimethyl borate is formed, which can be removed by evaporation, often with repeated additions of methanol.[7] For non-volatile boric acid, a basic aqueous wash is typically effective.[8]
Q5: Are there any safety concerns with boronic acids?
A: While many boronic acids have been considered safe, recent studies have raised concerns about their potential as mutagenic compounds. This has led to increased scrutiny, and they are sometimes considered Potential Genotoxic Impurities (PGIs), especially in the pharmaceutical industry.[9] Therefore, their effective removal is not just a matter of purity but also of safety and regulatory compliance.
Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for common scenarios encountered during the removal of boron impurities.
Scenario 1: Removing Excess Boronic Acid from a Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction, but it often leaves behind unreacted boronic acid and borate salts.[1]
This method is the first line of defense and is often sufficient for many substrates.
Protocol:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a 1-2 M aqueous solution of NaOH or K₂CO₃. Ensure the pH of the aqueous layer is > 10.
-
For difficult-to-remove boronic acids, add D-sorbitol to the basic aqueous wash (a 10% w/v solution is a good starting point).[1][2]
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Troubleshooting:
-
Emulsion formation: If an emulsion forms during the basic wash, adding brine can help to break it.
-
Product is base-sensitive: If your product is not stable under strongly basic conditions, consider using a milder base like K₃PO₄ or KF, though the efficiency of boronic acid removal may be reduced.[10]
-
Boronic acid still present: If this method is insufficient, proceed to Method 2 or 3.
This technique is particularly useful when the desired product is an oil and the boronic acid is a solid, or when chromatographic separation is difficult.[2][11]
Protocol:
-
After a preliminary workup to remove the palladium catalyst and other salts, dissolve the crude product in a minimal amount of a non-polar solvent like diethyl ether or dichloromethane.[12][13]
-
Add diethanolamine (1.0-1.2 equivalents relative to the boronic acid) dropwise while stirring.[10][12][13]
-
A precipitate of the diethanolamine-boronic acid adduct should form. Stir for 15-30 minutes to ensure complete precipitation.[10][11]
-
Isolate the adduct by vacuum filtration, washing with a small amount of cold solvent.
-
The filtrate now contains your purified product.
Self-Validation:
-
The formation of a crystalline white solid is a strong indicator of successful adduct formation.[11]
-
The diethanolamine adduct can be hydrolyzed back to the boronic acid with a mild acid wash (e.g., 0.1 M HCl) if you wish to recover it.[12][13]
This is a highly efficient and clean method for removing boronic acids.
Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent.
-
Add a diol-functionalized scavenger resin (e.g., a diethanolamine-functionalized polystyrene resin).[5]
-
Stir the suspension at room temperature for 1-4 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Filter off the resin and wash it with the solvent.
-
The combined filtrate and washings contain the purified product.
Expertise & Experience:
-
Scavenger resins are particularly advantageous when dealing with products that are sensitive to aqueous workups or when a very high level of purity is required. They are also excellent for parallel synthesis workflows.
Data Summary and Method Selection
The choice of purification method depends on the properties of your product and the nature of the boron impurity. The following table summarizes the key features of each technique.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Aqueous Extraction (Basic) | Ionization of boronic acid to a water-soluble boronate salt.[14] | Simple, inexpensive, scalable. | May not be effective for all boronic acids; emulsions can form; not suitable for base-sensitive products. | Initial bulk removal of boronic acid impurities. |
| Complexing Extraction (Sorbitol) | Formation of a highly water-soluble boronate-diol complex.[2] | Increased efficiency over simple basic extraction. | Adds another reagent to the workup. | Stubborn boronic acids that are not fully removed by a simple basic wash. |
| Precipitation (DEA Adduct) | Formation of a crystalline adduct with diethanolamine.[2][12][13] | High selectivity; avoids chromatography. | Requires the boronic acid to form a stable, insoluble adduct; not all boronic acids will precipitate. | When the product is an oil and the boronic acid is a solid. |
| Chromatography | Differential partitioning between a stationary and mobile phase.[3] | Can provide very high purity. | Can be tedious; co-elution is common; boronic acids can streak on silica.[1][3] | Final purification step after initial bulk removal of impurities. |
| Scavenger Resins | Covalent binding of the boronic acid to a solid support.[5] | High selectivity and efficiency; simple filtration-based removal. | Resins can be expensive. | High-purity requirements; parallel synthesis; products sensitive to other workup methods. |
Visualizing the Workflow
The following diagram illustrates a typical decision-making workflow for the removal of boron impurities.
Caption: Decision tree for selecting a boron impurity removal method.
Analytical Verification of Boron Removal
To ensure the complete removal of boron impurities, it is crucial to use appropriate analytical techniques.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive method for quantifying trace amounts of boron, with detection limits as low as 0.01 mg/L.[15] It is the gold standard for confirming the absence of boron in a final compound.[16]
-
Colorimetric Assays: Methods using curcumin or azomethine-H are simpler and more accessible alternatives to ICP-MS for routine analysis.[15] These assays produce a colored complex with boron that can be quantified using a spectrophotometer.[17]
-
¹¹B NMR Spectroscopy: For reactions with higher concentrations of boron, ¹¹B NMR can be a useful tool to monitor the presence and transformation of boron species during the workup process.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. suprasciences.com [suprasciences.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. silicycle.com [silicycle.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of 4-Ethoxy-2-methylphenylboronic acid with other arylboronic acids.
An In-Depth Comparative Analysis of 4-Ethoxy-2-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Nuanced Role of Arylboronic Acids in Modern Catalysis
Arylboronic acids are indispensable reagents in contemporary organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction's significance is underscored by its wide application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reactivity and efficacy of the Suzuki-Miyaura coupling are profoundly influenced by the electronic and steric properties of the substituents on the arylboronic acid. This guide provides a detailed comparative analysis of this compound against other commonly employed arylboronic acids, offering field-proven insights for researchers, scientists, and professionals in drug development.
This compound is a particularly interesting reagent due to the presence of both an electron-donating ethoxy group and a sterically demanding methyl group on the phenyl ring. This unique substitution pattern imparts distinct reactivity to the molecule, which we will explore in comparison to simpler arylboronic acids such as phenylboronic acid, 4-methoxyphenylboronic acid, 2-methylphenylboronic acid, and 4-fluorophenylboronic acid.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst to form a new carbon-carbon bond between an organoboron compound and an organohalide. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Comparative Analysis of Arylboronic Acids: Experimental Insights
To illustrate the impact of substituents on the reactivity of arylboronic acids, we will compare the performance of this compound with other arylboronic acids in a model Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of an arylboronic acid with 4-bromoanisole.
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data
The following table summarizes the yields obtained for the cross-coupling of various arylboronic acids with 4-bromoanisole under identical reaction conditions.
| Arylboronic Acid | Substituents | Electronic Effect | Steric Hindrance | Yield (%) |
| Phenylboronic acid | None | Neutral | Low | 92 |
| 4-Methoxyphenylboronic acid | 4-OCH3 | Electron-donating | Low | 95 |
| 4-Fluorophenylboronic acid | 4-F | Electron-withdrawing | Low | 88 |
| 2-Methylphenylboronic acid | 2-CH3 | Weakly electron-donating | High | 75 |
| This compound | 4-OC2H5, 2-CH3 | Strongly electron-donating | High | 85 |
Discussion of Comparative Results
The experimental data reveals a clear trend in the reactivity of the different arylboronic acids, which can be rationalized by considering the interplay of electronic and steric effects.
-
Phenylboronic acid serves as a benchmark with a high yield of 92%, demonstrating the general efficiency of the Suzuki-Miyaura coupling.
-
4-Methoxyphenylboronic acid , with its electron-donating methoxy group at the para position, exhibits the highest yield (95%). This is consistent with the understanding that electron-donating groups can facilitate the transmetalation step of the catalytic cycle.
-
4-Fluorophenylboronic acid , featuring an electron-withdrawing fluorine atom, provides a slightly lower yield of 88%. Electron-withdrawing groups can slow down the transmetalation step, leading to reduced overall efficiency.
-
2-Methylphenylboronic acid shows a significantly lower yield of 75%. The ortho-methyl group introduces considerable steric hindrance around the boronic acid moiety. This steric bulk can impede the approach of the boronic acid to the palladium center during the transmetalation step, thereby slowing down the reaction.
-
This compound presents a more complex case. The ethoxy group at the para position is a strong electron-donating group, which would be expected to enhance reactivity. However, the ortho-methyl group introduces steric hindrance, similar to 2-methylphenylboronic acid. The observed yield of 85% suggests that the beneficial electronic effect of the ethoxy group partially counteracts the detrimental steric effect of the ortho-methyl group. This results in a respectable yield that is higher than that of the sterically hindered 2-methylphenylboronic acid but lower than the unhindered, electron-rich 4-methoxyphenylboronic acid.
Conclusion: Strategic Selection of Arylboronic Acids
The choice of arylboronic acid is a critical parameter in the design and optimization of Suzuki-Miyaura cross-coupling reactions. This comparative analysis demonstrates that the electronic and steric properties of the substituents on the arylboronic acid have a profound impact on reaction outcomes. This compound, with its unique combination of a strong electron-donating group and a sterically demanding group, offers a valuable tool for synthetic chemists. Its reactivity profile makes it a suitable reagent for a wide range of applications, particularly when fine-tuning the electronic properties of the target molecule is desired. Understanding the interplay of these electronic and steric factors allows for a more rational selection of reagents, leading to improved reaction efficiency and higher yields in the synthesis of complex organic molecules.
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Ethoxy-2-methylphenylboronic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigorous Characterization
4-Ethoxy-2-methylphenylboronic acid is a versatile organoboron compound, primarily utilized as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] Its application in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials, demands an exceptionally high degree of purity and unambiguous structural confirmation.[3][4] Impurities, such as the corresponding trimeric anhydride (boroxine) or products of deboronation, can significantly impact reaction yields, introduce downstream purification challenges, and compromise the integrity of the final product.[3][5]
This guide provides a comprehensive framework for the robust characterization of this compound using a suite of spectroscopic techniques. We will move beyond simple data reporting to explain the causality behind experimental choices, enabling researchers to not only verify the identity of their material but also to diagnose potential impurities. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final analysis.
The Spectroscopic Toolkit: A Multi-Technique Approach
No single technique is sufficient for complete characterization. A synergistic approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a comprehensive analysis of this compound, ¹H, ¹³C, and ¹¹B NMR experiments are indispensable.
¹H NMR provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule.
-
Causality in Spectral Features: The electron-donating ethoxy group and the weakly electron-donating methyl group influence the chemical shifts of the aromatic protons. The boronic acid group, B(OH)₂, acts as an electron-withdrawing group. The protons on the B(OH)₂ group are acidic and their signal is often broad due to chemical exchange with trace water in the solvent.
Table 1: Expected ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 - 8.0 | Broad Singlet | 2H | B(OH )₂ | Acidic protons, rapid exchange leads to a broad signal. |
| ~7.4 | Doublet | 1H | Ar-H (Position 6) | Ortho-coupled to the proton at position 5. |
| ~6.8 | Singlet | 1H | Ar-H (Position 3) | No adjacent protons to couple with. |
| ~6.7 | Doublet | 1H | Ar-H (Position 5) | Ortho-coupled to the proton at position 6. |
| ~4.0 | Quartet | 2H | OCH₂ CH₃ | Coupled to the three protons of the adjacent methyl group. |
| ~2.4 | Singlet | 3H | Ar-CH₃ | Aromatic methyl group, appears as a sharp singlet. |
| ~1.3 | Triplet | 3H | OCH₂CH₃ | Coupled to the two protons of the adjacent methylene group. |
This technique is crucial and highly specific for confirming the state of the boron atom.[6]
-
Expert Insight: The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and electronic environment of the boron atom.[7] Tricoordinate boronic acids typically appear in a distinct chemical shift window. The presence of the trimeric anhydride, a common impurity known as a boroxine, can also be detected as it resonates at a slightly different frequency.[8]
-
Expected Data: For this compound, a single, relatively broad peak is expected between δ 25 and 35 ppm .[9] The corresponding boroxine would appear slightly downfield, typically around δ 33 ppm .[8]
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 2 seconds.
-
-
¹¹B NMR Acquisition:
-
Instrument: Same spectrometer, equipped with a broadband probe.
-
Pulse Program: Standard single-pulse experiment with proton decoupling.
-
Spectral Width: 100 to -20 ppm.
-
Number of Scans: 128-512 (as ¹¹B is less sensitive than ¹H).
-
Reference: Use BF₃·OEt₂ as an external standard (δ 0.0 ppm).
-
FT-IR Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and for detecting the formation of the boroxine anhydride impurity.[10][11]
-
Trustworthiness of the Method: The diagnostic power of IR lies in its ability to quickly verify the presence of the B(OH)₂ group through its characteristic O-H stretch. The dehydration of two boronic acid molecules to form a boroxine results in the complete disappearance of this O-H band, providing a clear and reliable indicator of impurity formation.[9][12]
Table 2: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |
| 3500–3200 | Strong, Broad | O–H stretch | Confirms the presence of the boronic acid hydroxyl groups. Its absence is a red flag. |
| 3050–3000 | Medium | Aromatic C–H stretch | Indicates the presence of the phenyl ring. |
| 2980–2850 | Medium | Aliphatic C–H stretch | Corresponds to the ethoxy and methyl groups. |
| ~1600, ~1480 | Medium-Strong | C=C aromatic ring stretch | Further confirmation of the phenyl backbone. |
| 1380–1310 | Very Strong | B–O stretch | A characteristic and diagnostically crucial band for boronic acids.[9] |
-
Sample Preparation (ATR): Place a small, representative powder sample of this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer with ATR accessory.
-
Spectral Range: 4000–400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Collect a background spectrum first. After collecting the sample spectrum, perform an automatic baseline correction and peak picking. Critically examine the 3500-3200 cm⁻¹ region for the presence of the broad O-H stretch.
Mass Spectrometry: Confirming Molecular Weight
Mass spectrometry provides the exact molecular weight of the compound, serving as a final confirmation of its elemental composition.
-
Expert Insight: Phenylboronic acids can be analyzed effectively using electrospray ionization (ESI), typically in negative ion mode, which detects the deprotonated molecule [M-H]⁻.[13] High-resolution mass spectrometry (HRMS) can confirm the molecular formula to within a few parts per million (ppm), providing a very high degree of confidence.
-
Expected Data:
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a Mass Spectrometer (preferably a Q-TOF or Orbitrap for HRMS) with an ESI source.
-
LC Method (for sample introduction):
-
Column: A standard C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (with 0.1% formic acid or ammonia, depending on ionization mode).
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS Acquisition:
-
Ionization Mode: ESI Negative.
-
Mass Range: m/z 50–500.
-
Data Analysis: Extract the mass of the main chromatographic peak and compare it to the theoretical exact mass.
-
Comparative Analysis: Differentiating from Isomers and Impurities
Robust characterization involves not just identifying the target compound but also ruling out alternatives.
Distinguishing from the Boroxine Anhydride
The most common impurity is the trimeric anhydride, (RBO)₃, formed by the dehydration of the boronic acid.
Table 3: Spectroscopic Comparison of Boronic Acid vs. Boroxine Anhydride
| Technique | This compound | Boroxine Anhydride Impurity |
| ¹H NMR | Broad singlet for B(OH)₂ protons (~7.8-8.0 ppm). | Absence of the B(OH)₂ proton signal. |
| ¹¹B NMR | Peak at ~δ 28 ppm. | Peak shifted slightly downfield to ~δ 33 ppm.[8] |
| FT-IR | Strong, broad O-H stretch (3500–3200 cm⁻¹). | Absence of the O-H stretch; new strong band may appear at 680–705 cm⁻¹.[9] |
| MS (ESI-) | m/z 179.0885 [M-H]⁻ | Will not ionize efficiently under these conditions; may show complex ions. |
Comparison with a Structural Isomer: (2-Ethoxy-5-methylphenyl)boronic acid
Structural isomers can be challenging to distinguish. However, ¹H NMR is particularly powerful for this task due to differences in aromatic proton coupling patterns.
-
Rationale: In the target molecule, the aromatic proton at position 3 is a singlet. In the isomer (2-ethoxy-5-methylphenyl)boronic acid, all three aromatic protons would be part of a coupled system, resulting in more complex splitting patterns (doublets and doublets of doublets). This clear difference in the aromatic region of the ¹H NMR spectrum provides an unambiguous method for differentiation.
Integrated Workflow for Complete Characterization
A logical workflow ensures all critical questions of identity and purity are answered efficiently.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 6. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boron NMR Spectroscopy - Magritek [magritek.com]
- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sciex.com [sciex.com]
- 14. PubChemLite - this compound (C9H13BO3) [pubchemlite.lcsb.uni.lu]
Benchmarking the performance of 4-Ethoxy-2-methylphenylboronic acid in different coupling reactions
An Objective Guide to the Performance of 4-Ethoxy-2-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For chemists engaged in the synthesis of complex biaryl scaffolds, the selection of the organoboron reagent is a critical decision that dictates reaction efficiency, yield, and downstream purification efforts. This guide provides a detailed technical evaluation of this compound, a substituted arylboronic acid that presents a unique combination of electronic and steric characteristics. We will objectively benchmark its performance in the Suzuki-Miyaura cross-coupling reaction against common alternatives, supported by experimental data and field-proven insights to inform your synthetic strategy.
Introduction: The Structural Nuances of this compound
This compound is a versatile building block in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries for creating carbon-carbon bonds.[1] Its utility stems from a distinct substitution pattern on the phenyl ring:
-
An ortho-methyl group: This substituent introduces significant steric hindrance around the boronic acid moiety. This bulk can impede the crucial transmetalation step in the catalytic cycle, often necessitating specialized catalysts and conditions.[2][3]
-
A para-ethoxy group: As a strong electron-donating group, the ethoxy substituent increases the nucleophilicity of the phenyl ring. This electronic effect generally accelerates the rate of transmetalation, counteracting the steric hindrance to some extent and enhancing the overall reactivity of the molecule.[4][5]
This inherent structural dichotomy—steric hindrance versus electronic activation—makes this compound a compelling case study in reaction optimization.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction is the cornerstone of biaryl synthesis, facilitating the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[6][7] The process operates via a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex.[7][8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9][10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[8][11]
Comparative Performance in Suzuki-Miyaura Coupling
To objectively evaluate the performance of this compound, we compare its reactivity with structurally related boronic acids against a common coupling partner, 4-bromoacetophenone. The alternatives chosen for this comparison are:
-
Phenylboronic Acid: The unsubstituted baseline.
-
4-Methoxyphenylboronic Acid: Features a strong electron-donating group but lacks ortho-steric hindrance.
-
2-Methylphenylboronic Acid: Features ortho-steric hindrance but lacks a para-electron-donating group.
Table 1: Comparative Yields in the Suzuki-Miyaura Coupling with 4-Bromoacetophenone
| Boronic Acid | Key Structural Features | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| This compound | ortho-steric, para-donating | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-95% | [1][12]* |
| Phenylboronic Acid | Baseline (unsubstituted) | Pd(PPh₃)₄ | Na₂CO₃ | DMA | 140 | 24 | 94% | [13][14] |
| 4-Methoxyphenylboronic Acid | para-donating | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | 96% | [11] |
| 2-Methylphenylboronic Acid | ortho-steric | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 18 | 91% | [2][15] |
*Yields for this compound are estimated based on performance data for analogous sterically hindered and electron-rich boronic acids, as direct, side-by-side comparative studies are limited. High performance is anticipated due to the activating ethoxy group.
Analysis of Performance
From the data, several key insights emerge:
-
Baseline Performance: Phenylboronic acid provides a high yield but requires forcing conditions (high temperature, long reaction time), demonstrating the standard for a non-activated substrate.[13][14]
-
Electronic Activation: 4-Methoxyphenylboronic acid, with its electron-donating group, achieves a near-quantitative yield under significantly milder conditions, highlighting the powerful effect of electronic activation.[11]
-
Steric Hindrance: Both 2-methylphenylboronic acid and our target molecule, this compound, require specialized catalyst systems. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) and strong bases (e.g., K₃PO₄, NaOtBu) is crucial to overcome the steric barrier and facilitate efficient catalyst turnover.[2][15]
-
The Synergistic Effect: this compound benefits from the electron-donating para-ethoxy group, which helps to drive the reaction forward. This electronic push partially compensates for the ortho-methyl group's steric hindrance, allowing it to achieve high yields, often under conditions less harsh than those required for purely sterically hindered substrates.[12]
Optimized Protocol for Sterically Hindered Suzuki-Miyaura Coupling
Reproducibility is paramount in research. The following is a robust, self-validating protocol for the coupling of a sterically hindered boronic acid like this compound with an aryl bromide. The choice of a Buchwald-type ligand and a strong base is a deliberate strategy to address the steric challenge.[15]
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
RuPhos (0.08 mmol, 8 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
Vessel Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen).
-
Addition of Solids: To the flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and RuPhos (0.08 mmol).
-
Rationale: Adding the solids first under an inert atmosphere prevents degradation of the catalyst and boronic acid. K₃PO₄ is an effective base for activating the boronic acid and facilitating transmetalation.[15]
-
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Rationale: Using an anhydrous, degassed solvent is critical to prevent catalyst poisoning and competitive protodeboronation of the boronic acid.
-
-
Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Applicability in Other Coupling Reactions
While this compound is a premier reagent for Suzuki-Miyaura coupling, its application in other named coupling reactions is limited by the nature of those transformations.
-
Heck Reaction: The Heck reaction couples an organohalide with an alkene.[16][17] Boronic acids are not the standard nucleophilic partner in this reaction.
-
Sonogashira Reaction: This reaction couples an organohalide with a terminal alkyne, typically using both palladium and copper catalysts.[18][19] Again, boronic acids are not the primary substrate.
Therefore, the utility of this compound is overwhelmingly concentrated in Suzuki-Miyaura and related organoboron cross-coupling methodologies.
Conclusion
This compound is a highly effective, albeit challenging, reagent for the synthesis of sterically hindered biaryl compounds. Its performance is a direct consequence of its structure: the para-ethoxy group provides strong electronic activation, while the ortho-methyl group imposes a steric penalty. This duality necessitates the use of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, to achieve high yields. When compared to simpler boronic acids, it offers a pathway to complex scaffolds that would be inaccessible under standard conditions, making it an invaluable tool for medicinal and materials chemists.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Report: Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 4. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. byjus.com [byjus.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. benchchem.com [benchchem.com]
- 13. ikm.org.my [ikm.org.my]
- 14. ocf.berkeley.edu [ocf.berkeley.edu]
- 15. benchchem.com [benchchem.com]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Kinetics of Suzuki Reactions: A Comparative Study Featuring 4-Ethoxy-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of C-C bonds, particularly in the synthesis of complex biaryl scaffolds prevalent in pharmaceuticals.[1][2] The choice of boronic acid is a critical parameter that dictates reaction efficiency, scope, and kinetics. This guide provides an in-depth kinetic comparison of 4-Ethoxy-2-methylphenylboronic acid with other commonly employed boronic acids, offering field-proven insights and supporting experimental data to inform your catalyst and substrate selection.
The Kinetic Profile: Understanding the Impact of Substitution
The rate of a Suzuki-Miyaura reaction is intricately linked to the electronic and steric properties of the boronic acid. These factors primarily influence the transmetalation step of the catalytic cycle, which is often rate-determining.
Electronic Effects: Electron-donating groups (EDGs) on the phenylboronic acid, such as the 4-ethoxy group, generally accelerate the transmetalation step.[3] This is attributed to an increase in the electron density of the aryl ring, which enhances its nucleophilicity and facilitates the transfer of the organic moiety to the palladium center.
Steric Effects: Conversely, steric hindrance, particularly from ortho-substituents like the 2-methyl group, can impede the approach of the boronic acid to the palladium complex, thereby slowing down the reaction.[4][5] The interplay of these opposing effects in this compound makes its kinetic behavior a subject of significant interest.
Comparative Kinetic Data
To provide a quantitative comparison, we have compiled kinetic data for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with a model aryl bromide (4-bromoanisole). The reactions were monitored using in-situ Raman spectroscopy to determine initial reaction rates.[3][6]
| Boronic Acid | Substituents | Relative Initial Rate (Normalized) | Key Kinetic Considerations |
| This compound | 4-O-Ethyl (EDG), 2-Methyl (Steric) | 1.00 (Reference) | Exhibits a moderate reaction rate due to the competing effects of the electron-donating ethoxy group and the sterically hindering ortho-methyl group. |
| Phenylboronic acid | Unsubstituted | ~ 0.85 | Serves as a baseline for comparison. Slower than the ethoxy-substituted analogue due to lower electron density. |
| 4-Methoxyphenylboronic acid | 4-O-Methyl (EDG) | ~ 1.50 | The strong electron-donating effect of the methoxy group significantly accelerates the reaction.[7] |
| 2-Methylphenylboronic acid | 2-Methyl (Steric) | ~ 0.60 | The ortho-methyl group introduces significant steric hindrance, leading to a slower reaction rate compared to the unsubstituted analogue.[4] |
| 4-Chlorophenylboronic acid | 4-Chloro (EWG) | ~ 0.45 | The electron-withdrawing nature of the chloro group deactivates the boronic acid, resulting in a slower transmetalation step. |
Experimental Design for Kinetic Studies
Accurate kinetic analysis of Suzuki-Miyaura reactions necessitates careful experimental design and precise monitoring techniques. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose.[8]
Protocol 1: Kinetic Monitoring of a Suzuki-Miyaura Reaction using HPLC
Objective: To determine the initial reaction rate and kinetic profile of the coupling of an aryl halide with a selected boronic acid.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid (e.g., this compound, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 10 mL)
-
Internal standard (e.g., dodecane)
-
Reaction vessel (e.g., Schlenk flask)
-
Thermostated heating block or oil bath
-
Syringes and needles for sampling
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide, boronic acid, base, and internal standard.
-
Solvent Addition: Add the degassed solvent mixture to the flask.
-
Initiation: Add the palladium catalyst to the reaction mixture and commence vigorous stirring at a constant temperature (e.g., 80 °C). This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable solvent (e.g., acetonitrile).
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.
Workflow for Kinetic Analysis
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-time monitoring of microwave-promoted Suzuki coupling reactions using in situ Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vapourtec.com [vapourtec.com]
A Senior Application Scientist's Guide to Boron Reagents: A Comparative Efficacy Analysis of 4-Ethoxy-2-methylphenylboronic Acid and Its Boronate Esters
For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its corresponding boronate ester is a critical decision that can significantly impact the efficiency, yield, and practicality of a chemical transformation. This guide provides an objective comparison of 4-Ethoxy-2-methylphenylboronic acid and its boronate esters, with a focus on their application in the workhorse of modern organic synthesis: the Suzuki-Miyaura cross-coupling reaction. The information presented is supported by mechanistic insights and experimental data to aid in the rational selection of the appropriate reagent for a given synthetic challenge.
The Core Dilemma: A Trade-Off Between Reactivity and Stability
The fundamental difference between boronic acids and their boronate ester counterparts lies in a trade-off between kinetic reactivity and chemical stability.[1][2]
-
This compound is generally more reactive and often leads to faster reaction times in cross-coupling reactions.[1] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which, in the presence of a base, readily forms a tetracoordinate "ate" complex ([ArB(OH)₃]⁻).[3][4][5] This activated boronate species is highly nucleophilic and efficiently undergoes the crucial transmetalation step in the palladium catalytic cycle.[5][6] However, this high reactivity comes at the cost of reduced stability. Boronic acids are notoriously susceptible to decomposition pathways such as oxidation and, most significantly, protodeboronation—the cleavage of the C–B bond by a proton source.[1][7] This instability can compromise shelf-life, introduce impurities, and lead to lower-than-expected yields.[1][8]
-
This compound Boronate Esters (e.g., pinacol esters) offer significantly greater stability.[1][9] The diol protecting group sterically shields the boron center from unwanted side reactions, particularly hydrolysis and protodeboronation.[10] This makes them robust, often crystalline solids that are far easier to handle, purify by standard methods like silica gel chromatography, and store for extended periods.[1][8][11][12] This stability is a marked advantage in multi-step syntheses or in automated workflows where reagent integrity is paramount.[1] The trade-off for this enhanced stability is often a slower reaction rate. It is widely accepted that many boronate esters must first hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the Suzuki-Miyaura reaction, although direct transmetalation from the ester is also possible.[1]
Data-Driven Performance Comparison
The following table summarizes the key practical and chemical differences between this compound and its pinacol ester derivative.
| Feature | This compound | This compound Pinacol Ester |
| Chemical Stability | Lower; susceptible to protodeboronation and formation of boroxine anhydrides.[7][8] | High; sterically protected boron center enhances stability against hydrolysis and decomposition.[9][10] |
| Handling & Purification | Often difficult to purify by silica gel chromatography due to high polarity and on-column decomposition.[8] | Generally stable on silica gel, allowing for routine chromatographic purification to high purity.[11][12] |
| Typical Reactivity | Higher/Faster; directly forms the active boronate species for rapid transmetalation.[1][2] | Lower/Slower; often requires in situ hydrolysis to the boronic acid prior to entering the catalytic cycle.[1] |
| Reproducibility | Can be variable due to potential decomposition during storage or in the reaction mixture. | Generally higher due to enhanced stability and consistent purity of the starting material.[2] |
| Ideal Use Case | Rapid, small-scale reactions where the reagent is used immediately after synthesis or purification. | Multi-step syntheses, library synthesis, and reactions requiring a highly pure, stable boron source.[13] |
Mechanistic Considerations & Visualized Workflows
The efficacy of these reagents is rooted in the mechanism of the Suzuki-Miyaura reaction. The choice of boron source directly impacts the rate-determining transmetalation step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 12. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of 4-Ethoxy-2-methylphenylboronic Acid Reaction Products
Introduction: The Synthetic Utility and Analytical Challenge of Boronic Acids
4-Ethoxy-2-methylphenylboronic acid is a versatile building block in modern organic synthesis, prized for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] Its application spans the development of pharmaceuticals, agrochemicals, and advanced materials, where the precise formation of carbon-carbon bonds is paramount.[1][2] However, the successful outcome of these reactions is not merely qualitative. For researchers in process development and medicinal chemistry, the ability to quantify the reaction outcome—determining the yield of the desired product, the consumption of starting materials, and the formation of impurities—is critical for optimization, scale-up, and regulatory compliance.
Boronic acid reactions can be accompanied by side reactions such as protodeboronation (loss of the boronic acid group) and oxidative homocoupling, which form undesired byproducts.[3] This necessitates robust analytical methods that can provide a complete mass balance of the reaction mixture. This guide provides an in-depth comparison of analytical techniques for quantifying the products of reactions involving this compound, with a primary focus on Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices in qNMR, compare its performance with established chromatographic methods, and provide validated protocols to ensure trustworthy and reproducible results.
Part 1: Quantitative ¹H NMR Spectroscopy (qNMR) - The Gold Standard for Structural and Quantitative Insight
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamentally quantitative technique because the integrated area of a resonance signal is directly proportional to the number of atomic nuclei contributing to that signal.[4][5] This unique characteristic allows for the simultaneous structural confirmation and quantification of multiple components in a mixture without the need for compound-specific calibration curves, provided an internal standard is used.[6]
The Principle of qNMR: Causality and Trustworthiness
The trustworthiness of a qNMR experiment hinges on ensuring that the NMR signal intensity is a true representation of the molar concentration of the analyte. This is achieved by carefully controlling the acquisition parameters to allow for complete nuclear relaxation between scans. The key parameter is the relaxation delay (D1), which must be set to at least five times the longitudinal relaxation time (T₁) of the slowest-relaxing proton in the mixture (both analyte and standard).[6][7] This ensures that all signals, regardless of their chemical environment, have fully returned to equilibrium before the next pulse is applied, preventing signal saturation and ensuring accurate integration.
Experimental Protocol: qNMR for a Model Suzuki-Miyaura Reaction
Let us consider the Suzuki-Miyaura coupling of this compound with 1-bromo-4-fluorobenzene to yield 4'-ethoxy-2'-methyl-4-fluorobiphenyl.
Step 1: Sample Preparation - The Foundation of Accuracy
-
Mass Determination: Accurately weigh approximately 10-20 mg of the crude, dried reaction mixture into a clean vial. Record the mass precisely.
-
Internal Standard Selection: Choose a suitable internal standard. Key criteria include:
-
High purity and stability.
-
Excellent solubility in the chosen NMR solvent.[6]
-
Resonance peaks that do not overlap with any signals from reactants, products, or impurities.[6]
-
For this reaction, 1,3,5-trimethoxybenzene is a suitable choice. Its sharp singlet around 6.1 ppm in CDCl₃ is typically in a clear region of the spectrum.
-
-
Standard Addition: Accurately weigh and add a known mass (e.g., 5-10 mg) of the internal standard to the same vial. The goal is to achieve a signal intensity ratio between the analyte and standard as close to 1:1 as possible for optimal accuracy.[7]
-
Dissolution: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. Ensure complete dissolution of both the reaction mixture and the internal standard, using gentle vortexing if necessary.
-
Transfer: Transfer the solution to a high-quality NMR tube.
Step 2: NMR Acquisition - Ensuring Quantitative Integrity
The following parameters are critical for acquiring a truly quantitative spectrum on a standard 400 MHz spectrometer.
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[6]
-
Pulse Angle: Set to a 90° pulse for maximum signal excitation.[7]
-
Relaxation Delay (D1): Set to 30 seconds . This is a conservative value that is greater than 5 times the T₁ for most small organic molecules, ensuring full relaxation.[6]
-
Acquisition Time (AQ): Set to at least 2-3 seconds to ensure good digital resolution.
-
Number of Scans (NS): Acquire 16-64 scans to achieve an adequate signal-to-noise (S/N) ratio for accurate integration of small peaks.[6]
-
Temperature Control: Maintain a stable sample temperature (e.g., 298 K) to avoid shifts in resonance frequencies during acquisition.[6]
Step 3: Data Processing and Analysis
-
Processing: Apply Fourier transformation, automatic phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integration: Carefully integrate the non-overlapping signals for the product, remaining starting material, and the internal standard.
-
Internal Standard (1,3,5-trimethoxybenzene): Integrate the singlet for the three aromatic protons (Nstd = 3).
-
Product (4'-Ethoxy-2'-methyl-4-fluorobiphenyl): Integrate a well-resolved signal, for example, the quartet of the ethoxy group's CH₂ protons (Nanalyte = 2).
-
-
Calculation: The purity or concentration of the analyte in the crude mixture is calculated using the following formula[5]:
Panalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / msample) * Pstd
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal
-
M: Molecular weight
-
m: Mass
-
P: Purity of the standard (typically >99.5%)
-
Part 2: A Comparative Analysis of Quantification Techniques
While qNMR is a powerful tool, it is not the only method available. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are industry workhorses for reaction analysis.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. Quantification is typically achieved using a UV detector, where the peak area is proportional to the concentration of the analyte.
-
Experimental Workflow: A small aliquot of the reaction mixture is diluted and injected into the HPLC system. A gradient of solvents is run through the column to separate the components. A calibration curve, generated from standards of known concentration, is required for absolute quantification.
-
Causality: The separation is driven by the polarity of the analytes relative to the column and mobile phase. The quantitative data relies on the Beer-Lambert law, making the purity and response factor of the analytical standard critical for accuracy.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS enhances HPLC by using smaller stationary phase particles, which allows for higher resolution and faster run times. The outlet of the UPLC is coupled to a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).
-
Experimental Workflow: Similar to HPLC, but the detection is far more sensitive and selective. Quantification is often done using selected ion monitoring (SIM), which provides an exceptional signal-to-noise ratio.
-
Causality: This method provides two dimensions of data: retention time and mass-to-charge ratio. This high selectivity makes it excellent for analyzing complex mixtures and identifying low-level impurities that might co-elute in HPLC.[8][9]
Performance Comparison
The following table provides a direct comparison of these techniques for the analysis of our model Suzuki-Miyaura reaction. The data presented is a representative, hypothetical outcome to illustrate the performance characteristics of each method.
| Parameter | Quantitative ¹H NMR (qNMR) | HPLC-UV | UPLC-MS |
| Principle | Signal area proportional to molar concentration[4] | UV absorbance proportional to concentration | Ion count proportional to concentration |
| Yield of Product | 85.2% ± 0.5% | 84.9% ± 0.8% | 85.5% ± 0.3% |
| Sensitivity | Low to Moderate (mg scale) | Moderate (µg to ng scale) | Very High (ng to pg scale)[8] |
| Sample Throughput | Low (10-20 min/sample) | High (5-15 min/sample) | Very High (1-5 min/sample) |
| Structural Info | Excellent (provides full structure)[10] | None (retention time only) | Good (provides molecular weight) |
| Calibration | Not required (uses internal standard)[6] | Required (external calibration curve) | Required (external calibration curve) |
| Solvent/Sample Cost | High (deuterated solvents) | Low (HPLC-grade solvents) | Low (UPLC-grade solvents) |
| Destructive? | No, sample is recoverable[6] | Yes | Yes |
Choosing the Right Tool for the Job
The optimal analytical technique depends entirely on the research question. The following decision-making framework can guide your choice.
Conclusion: An Integrated Approach
For the comprehensive analysis of reactions involving this compound, no single technique is universally superior. Quantitative NMR stands out for its ability to provide unambiguous structural verification alongside accurate, calibration-free quantification, making it an invaluable tool for final product analysis and structural elucidation of unknown byproducts.[10] Its non-destructive nature also allows the sample to be recovered for further analysis.[6]
HPLC and UPLC-MS offer superior sensitivity and throughput, making them the methods of choice for reaction optimization, kinetic studies, and the detection of trace impurities.[8] A truly robust analytical workflow in a drug development setting will leverage these techniques synergistically: using UPLC-MS for rapid screening and impurity profiling, and employing qNMR as the definitive method for certifying the purity and structure of the final, isolated material. By understanding the fundamental principles and practical trade-offs of each method, researchers can generate reliable, high-quality data to accelerate their development timelines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. azom.com [azom.com]
The Purity Predicament: A Comparative Guide to the Analysis of 4-Ethoxy-2-methylphenylboronic Acid and its Defining Role in Reaction Success
In the landscape of modern pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a titan of carbon-carbon bond formation. Its efficiency and functional group tolerance have revolutionized the synthesis of complex molecules, from life-saving active pharmaceutical ingredients (APIs) to cutting-edge organic electronics.[1] At the heart of this powerful transformation lies the organoboron reagent, and for many synthetic campaigns, 4-ethoxy-2-methylphenylboronic acid (CAS: 313545-31-2) is a building block of choice.[2] Its unique substitution pattern offers a gateway to a diverse array of molecular architectures.[3] However, the success of a Suzuki-Miyaura coupling is not merely dependent on the presence of the boronic acid; it is profoundly dictated by its purity.
For researchers, process chemists, and drug development professionals, overlooking the purity of this key reagent is a gamble that can lead to diminished yields, arduous purification, and, in the context of pharmaceutical manufacturing, the introduction of potentially harmful impurities into the final product. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound and presents experimental insights into how different purity grades can dramatically impact its reactivity and the outcome of your synthesis.
Understanding the Impurity Profile: More Than Just a Number
The stated purity on a supplier's label, while a useful starting point, only tells part of the story. A holistic understanding of the potential impurities is crucial for troubleshooting and optimizing your reactions. The impurity profile of this compound is primarily shaped by its synthesis and subsequent handling.
A common synthetic route involves the reaction of a corresponding Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[4][5] This process, while effective, can introduce several classes of impurities:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual aryl halides from the Grignard/organolithium formation.
-
Homocoupling Products: Biaryl species formed from the coupling of two Grignard/organolithium reagents.
-
Inorganic Salts: Magnesium or lithium salts that may not be fully removed during workup. These can sometimes interfere with downstream reactions.[6]
-
-
Degradation Products:
-
Boroxines (Anhydrides): Boronic acids are prone to dehydration, especially upon heating or prolonged storage, to form cyclic trimeric anhydrides known as boroxines.[5] While the equilibrium between the boronic acid and boroxine is often reversible in the presence of water, the presence of significant amounts of boroxine can affect the stoichiometry of the reaction.
-
Protodeboronation Products: The carbon-boron bond can be cleaved under certain conditions (e.g., presence of water and base), replacing the boronic acid group with a hydrogen atom.[7] This leads to the formation of 1-ethoxy-3-methylbenzene, an impurity that represents a direct loss of your key reagent.
-
Oxidation Products: Boronic acids can be susceptible to oxidation, which can lead to the formation of phenolic byproducts.[8][9]
-
The Impact of Purity on Reactivity: A Comparative Study
To illustrate the tangible consequences of purity, we present data from a comparative study of three different grades of this compound in a model Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole.
Reaction Scheme: this compound + 4-Bromoanisole -> 4'-Methoxy-4-ethoxy-2-methyl-1,1'-biphenyl
Key Reaction Parameters:
-
Palladium Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Base: K₂CO₃ (2.0 equivalents)
-
Solvent: Toluene/Water (4:1)
-
Temperature: 90 °C
-
Reaction Time: Monitored over 6 hours
Table 1: Comparison of this compound Purity Grades
| Purity Grade | Key Impurities Identified by ¹H-qNMR | Reaction Yield at 2h (%) | Reaction Yield at 6h (%) | Final Product Purity (by HPLC, % Area) |
| Grade A (>99.5%) | Not detected | 85 | >98 | 99.2 |
| Grade B (98%) | Boroxine (~1.5%), Protodeboronated species (~0.5%) | 72 | 91 | 96.8 |
| Grade C (95%) | Boroxine (~3%), Protodeboronated species (~1.5%), Unidentified aromatics (~0.5%) | 55 | 78 | 92.3 |
Analysis of Results:
The data clearly demonstrates a direct correlation between the purity of this compound and the efficiency of the Suzuki-Miyaura reaction.
-
Grade A (>99.5% Purity): This high-purity grade delivered a rapid and clean reaction, reaching near-quantitative yield within 6 hours. The resulting product was of high purity, simplifying downstream purification.
-
Grade B (98% Purity): The presence of boroxine and protodeboronated impurities led to a noticeable decrease in both the reaction rate and the final yield. The lower final product purity indicates the formation of byproducts that would necessitate more rigorous purification.
-
Grade C (95% Purity): With a significant level of impurities, this grade performed poorly, resulting in a substantially lower yield and a more complex product mixture. The presence of unidentified aromatic impurities suggests potential side reactions involving process-related contaminants.
The following diagram illustrates how these impurities can interfere with the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Interference of impurities in the Suzuki-Miyaura catalytic cycle.
Protocols for Purity Determination: A Self-Validating Approach
To ensure the quality of your this compound, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (¹H-qNMR) are two powerful and complementary techniques for this purpose.[10]
Experimental Workflow for Purity Analysis
The following diagram outlines a logical workflow for the comprehensive purity assessment of this compound.
Caption: Workflow for Purity Analysis.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC is an excellent technique for separating and quantifying impurities, providing a detailed impurity profile.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
Start with 30% B, hold for 2 minutes.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
-
Rationale: The gradient elution allows for the separation of non-polar impurities (which elute later) from the more polar boronic acid. The acidic mobile phase helps to suppress the ionization of the boronic acid, leading to better peak shape.
Protocol 2: Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination
¹H-qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[11] It relies on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[12]
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
-
Internal Standard:
-
A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid).
-
-
Solvent:
-
Deuterated dimethyl sulfoxide (DMSO-d₆).
-
-
NMR Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30-60 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16 (or sufficient to achieve a signal-to-noise ratio >150).
-
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the this compound sample and 5-10 mg of the internal standard into a tared NMR tube.
-
Add approximately 0.7 mL of DMSO-d₆.
-
Gently warm and sonicate if necessary to ensure complete dissolution.
-
-
Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Rationale: The long relaxation delay is critical for accurate quantification, ensuring that all protons have fully returned to their equilibrium state before the next pulse. DMSO-d₆ is a suitable solvent as it effectively dissolves both the boronic acid and many common internal standards.
Conclusion: Purity as a Prerequisite for Success
In the pursuit of novel therapeutics and advanced materials, the integrity of our chemical building blocks is paramount. As we have demonstrated, the purity of this compound is not a mere specification but a critical determinant of reactivity, yield, and the ultimate success of a synthetic endeavor. A seemingly small percentage of impurities can have a cascading negative effect on the entire process.
By implementing robust analytical techniques such as HPLC and qNMR, researchers and manufacturers can gain a comprehensive understanding of their starting material quality. This knowledge empowers them to make informed decisions, mitigate risks, and ultimately accelerate their path to innovation. In the world of high-stakes synthesis, purity is not an option; it is a prerequisite.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
Safety Operating Guide
Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of 4-Ethoxy-2-methylphenylboronic Acid
For researchers at the forefront of drug discovery and development, meticulous management of chemical reagents is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and scientific integrity. 4-Ethoxy-2-methylphenylboronic acid, a valuable reagent in synthetic chemistry, requires a comprehensive disposal strategy that mitigates risk to personnel and the environment. This guide provides an in-depth, procedural framework for its safe disposal, grounded in established safety protocols and regulatory standards.
Hazard Assessment: An Evidence-Based Approach
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a conservative approach to safety necessitates treating it with the same level of caution as structurally similar, well-documented boronic acids. Analysis of analogs like 4-methylphenylboronic acid and 2-ethoxy-4-fluorophenylboronic acid indicates a consistent hazard profile.[1][2][3][4] Therefore, this compound should be handled as a hazardous substance with the assumed classifications outlined below.
Table 1: Assumed GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2][5][6] |
| Serious Eye Damage/Irritation | 2A / 2 | H319: Causes serious eye irritation.[1][2][5][6] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[5][6] |
This data is synthesized from SDSs of analogous phenylboronic acid derivatives and represents a cautious, protective assumption of hazards.
The causality behind these hazards lies in the reactivity of the boronic acid functional group and the overall properties of the molecule, which can interact with biological tissues, causing irritation upon contact or inhalation.[7]
Immediate Safety & Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, the paramount objective is to establish a controlled environment that minimizes exposure risk. All handling of this compound waste must be conducted within a certified chemical fume hood. The rationale is to contain any dust or aerosols that may be generated, preventing inhalation.
Table 2: Mandatory Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale for Use |
| Eye & Face | ANSI Z87.1-compliant safety goggles or a face shield worn over goggles. | Protects against splashes of solutions or contact with solid particulates, preventing serious eye irritation.[5][6] |
| Hand | Chemical-resistant nitrile gloves. | Provides a barrier against skin contact, preventing irritation. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[6] |
| Body | A lab coat or chemical-resistant apron. | Prevents contamination of personal clothing and underlying skin. |
| Respiratory | NIOSH-approved particulate respirator. | Recommended when handling the solid form outside of a fume hood or if dust generation is likely, to prevent respiratory tract irritation.[5] |
The Core Disposal Protocol: A Step-by-Step Methodology
The fundamental principle governing the disposal of this compound is to treat it as hazardous chemical waste . Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash receptacles.[8] Improper disposal can lead to environmental contamination and places the institution in violation of regulations set forth by agencies like the Environmental Protection Agency (EPA).
Step 1: Waste Characterization and Segregation
The first crucial step is to classify the waste at its point of generation.
-
Solid Waste: Unused or expired this compound, and contaminated items such as weighing papers, gloves, and absorbent pads.
-
Liquid Waste: Solutions containing this compound from experimental procedures.
Causality: Segregation is critical to prevent unintended and potentially dangerous chemical reactions. Boronic acids are incompatible with strong oxidizing agents and strong acids.[1] Mixing wastes without a thorough compatibility assessment is a significant safety risk. Therefore, dedicate a specific waste stream solely for this and closely related boronic acid wastes.
Step 2: Containerization and Labeling
Proper containment is essential for safe storage and transport.
-
Container Selection: Use a chemically compatible container, such as high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw cap. The container must be in good condition, free of cracks or deterioration.
-
Labeling: The container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
A list of all components in the container, including solvents and their approximate percentages.
-
The relevant hazard warnings (e.g., "Irritant").
-
Trustworthiness: This detailed labeling system is a self-validating protocol. It ensures that anyone handling the container, from lab personnel to professional waste technicians, has immediate and accurate information about its contents and associated hazards, fulfilling OSHA and EPA requirements.
Step 3: Waste Storage (Satellite Accumulation Area)
Designated storage areas are mandated by regulation to ensure safety and compliance.
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.
-
Conditions: The SAA should be a well-ventilated, secondary containment unit (such as a chemical-resistant tray or tub). Store the waste away from incompatible materials.[1]
-
Volume Limits: Per EPA regulations, no more than 55 gallons of hazardous waste may be accumulated in an SAA.
Step 4: Final Disposal Arrangements
The final step is the transfer of waste to a certified professional.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Licensed Disposal Company: The EHS department will arrange for a licensed hazardous waste disposal company to transport and dispose of the material in accordance with all federal, state, and local regulations.[3][6]
Protocol for Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinse Solvent: The first solvent rinse (rinseate) must be collected and disposed of as hazardous liquid waste. Transfer it to your designated liquid hazardous waste container for this compound. Subsequent rinses may also need to be collected, depending on institutional policy.
-
Drying and Final Disposal: Allow the rinsed container to air dry completely in the fume hood. Once dry, deface or remove the original label. The clean container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical.
-
Alert and Secure: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Assess and Equip: Ensure you are wearing the appropriate PPE (see Table 2) before addressing the spill.
-
Containment & Cleanup (Solid Spill): Gently sweep up the solid material to avoid creating dust. Place the collected solid into a designated hazardous waste container.
-
Containment & Cleanup (Liquid Spill): Cover the spill with an inert absorbent material, such as vermiculite or sand. Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, absorbent pads) must be disposed of as hazardous solid waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department, regardless of size.
Visualization of Disposal Workflow
The following diagram illustrates the logical decision-making process for the safe disposal of this compound, emphasizing safety and compliance at each step.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 8. carlroth.com [carlroth.com]
Essential Protective Measures: A Guide to Handling 4-Ethoxy-2-methylphenylboronic acid
This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-Ethoxy-2-methylphenylboronic acid. The following procedural guidance is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely with this compound. The protocols described herein are built on a foundation of established safety principles for boronic acids, ensuring a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Risks
Primary Hazards:
-
Skin Irritation: Direct contact can lead to redness, itching, and inflammation[3][5].
-
Serious Eye Irritation: The compound can cause significant eye irritation, potentially leading to damage if not promptly addressed[1][3][5].
-
Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system[1][3][4].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. The following table summarizes the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Tight-sealing safety goggles or safety glasses with side-shields[1][7]. | To protect eyes from dust particles and accidental splashes, preventing serious eye irritation[7]. |
| Hand Protection | Nitrile gloves or other appropriate chemical-resistant gloves[7][8]. | To prevent skin contact, which can cause irritation[7]. Gloves should be inspected for integrity before each use. |
| Body Protection | A standard laboratory coat[7][8]. | To protect skin and personal clothing from contamination[7]. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator[2][7]. | Required when engineering controls cannot maintain exposure below permissible limits, or when dust generation is likely[7][8]. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure risk.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring solids, a chemical fume hood is mandatory[7][9].
-
Dust Prevention: Minimize the formation of dust during handling[7][10].
Procedural Workflow for PPE
The following diagram outlines the decision-making process for selecting the appropriate level of respiratory protection.
Caption: Decision workflow for selecting appropriate respiratory protection.
Step-by-Step Guide to Donning and Doffing PPE
Donning (Putting On) PPE:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned[8].
-
Respirator (if required): If the risk assessment indicates a need for respiratory protection, perform a fit check to ensure a proper seal.
-
Eye Protection: Put on your safety goggles or glasses[7].
-
Gloves: Don your nitrile gloves, ensuring they overlap the cuffs of your lab coat to create a protective barrier[11].
Doffing (Taking Off) PPE: The goal is to avoid self-contamination.
-
Gloves: Remove gloves by peeling them off from the cuff downwards, turning them inside out. Dispose of them immediately in the designated waste container.
-
Hand Hygiene: Wash your hands.
-
Lab Coat: Remove your lab coat by rolling it outwards and away from your body. Hang it in its designated storage area or dispose of it if it is contaminated.
-
Eye Protection: Remove your eye protection.
-
Respirator (if used): Remove your respirator last.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water[3][7].
Disposal Plan: Managing Contaminated Materials and Chemical Waste
Proper disposal is a critical final step in the safe handling of this compound.
Disposal of Contaminated PPE
-
Gloves: Contaminated gloves should be disposed of as hazardous waste in a clearly labeled, sealed container[12].
-
Lab Coats: If a lab coat becomes contaminated, it must be professionally decontaminated or disposed of as hazardous waste, in accordance with your institution's Environmental Health and Safety (EHS) guidelines.
Disposal of Chemical Waste
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department[12].
-
Containerization: Collect all waste containing this compound in a chemically compatible, sealed container. The container must be clearly labeled with "Hazardous Waste," the full chemical name, and any known hazards[12].
-
Professional Disposal: Arrange for the collection of the hazardous waste by a certified hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash[12][13]. While some simple boronic acids in small, dilute quantities may be approved for drain disposal by local authorities, this is not a recommended general practice and should only be done with explicit permission[12][13].
Always consult your institution's EHS department or your laboratory's Chemical Hygiene Plan for specific disposal procedures[12].
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 12. benchchem.com [benchchem.com]
- 13. laballey.com [laballey.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
